Mtb-IN-9
描述
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属性
IUPAC Name |
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3NO2/c11-4-1-5(9(17)6(12)2-4)7-3-8(16-18-7)10(13,14)15/h1-3,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPIWMLZRPTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=NO2)C(F)(F)F)O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mtb-IN-9: Unraveling the Mechanism of Action of a Novel Anti-Tubercular Agent
A comprehensive analysis of the available scientific literature reveals no specific compound designated as "Mtb-IN-9." Extensive searches for "this compound mechanism of action," its potential targets, cellular effects, and related enzymatic inhibition data have not yielded any publicly available information.
This suggests that "this compound" may be an internal, pre-clinical, or otherwise unpublished designation for a novel anti-tubercular agent. Without accessible research data, a detailed technical guide on its core mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in the mechanisms of action of anti-tubercular agents, it is recommended to focus on well-documented inhibitors and their targets within Mycobacterium tuberculosis. Key areas of current research and drug development include inhibitors of:
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Cell Wall Synthesis: Targeting enzymes involved in the biosynthesis of mycolic acids, peptidoglycan, and arabinogalactan.
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Protein Synthesis: Focusing on the mycobacterial ribosome and essential translation factors.
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DNA Replication and Repair: Investigating inhibitors of DNA gyrase and other key enzymes.
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Energy Metabolism: Targeting components of the electron transport chain and ATP synthesis.
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Virulence Factors: Developing strategies to inhibit secreted proteins and other factors that enable the bacterium to survive and replicate within the host.
As information on novel compounds like the potential "this compound" becomes available through publications and conference proceedings, a thorough analysis of its mechanism of action will be a critical step in evaluating its therapeutic potential. Researchers are encouraged to monitor scientific databases and publications for emerging data on new anti-tubercular agents.
Mtb-IN-9: An Inquiry into its Discovery and Synthesis
A comprehensive search for the compound designated "Mtb-IN-9" has yielded no specific information regarding its discovery, synthesis, or mechanism of action. This suggests that "this compound" may be a very recent discovery, an internal research designation not yet publicly disclosed, or potentially an alternative nomenclature for a known compound.
While the requested in-depth technical guide on this compound cannot be produced without specific data, this report instead provides a framework for the type of information required for such a document, drawing on general knowledge of drug discovery and development for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This framework can serve as a template for the analysis of a specific anti-tubercular agent once its identity is clarified.
I. Core Data Presentation (Illustrative)
For any given anti-tubercular compound, a clear presentation of quantitative data is crucial for assessing its potential. This data is typically organized into tables for easy comparison.
Table 1: In Vitro Activity of a Hypothetical Anti-Tubercular Compound
| Metric | Value | Target Organism/Cell Line |
| MIC (Minimum Inhibitory Concentration) | e.g., 1 µg/mL | M. tuberculosis H37Rv |
| IC50 (Half maximal inhibitory concentration) | e.g., 0.5 µM | Target Enzyme (e.g., InhA) |
| CC50 (Half maximal cytotoxic concentration) | e.g., >50 µM | Vero cells |
| Selectivity Index (CC50/IC50) | e.g., >100 | N/A |
Table 2: Pharmacokinetic Properties of a Hypothetical Anti-Tubercular Compound (In Vivo Model, e.g., Mouse)
| Parameter | Value |
| Bioavailability (F%) | e.g., 40% |
| Cmax (Maximum plasma concentration) | e.g., 2 µg/mL |
| Tmax (Time to reach Cmax) | e.g., 2 hours |
| Half-life (t1/2) | e.g., 8 hours |
| AUC (Area under the curve) | e.g., 10 µg·h/mL |
II. Experimental Protocols (Illustrative)
Detailed methodologies are the cornerstone of reproducible scientific research. For a compound like the hypothetical this compound, the following experimental protocols would be essential.
A. Minimum Inhibitory Concentration (MIC) Assay:
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Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
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Compound Preparation: The test compound is serially diluted in DMSO and then in 7H9 broth.
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Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in 96-well microplates containing the serially diluted compound.
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Incubation: Plates are incubated at 37°C for 7-14 days.
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Endpoint Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.
B. Cytotoxicity Assay (e.g., MTT Assay in Vero Cells):
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Cell Culture: Vero cells are seeded in 96-well plates and incubated at 37°C with 5% CO2 until confluent.
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Compound Treatment: The cells are treated with serial dilutions of the test compound for 48 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The CC50 is calculated from the dose-response curve.
III. Signaling Pathways and Workflow Visualization (Illustrative)
Visual diagrams are invaluable for understanding complex biological processes and experimental procedures.
A. Hypothetical Mechanism of Action: Inhibition of a Kinase Pathway
If this compound were found to be an inhibitor of a specific kinase in M. tuberculosis, its mechanism could be depicted as follows:
Caption: Hypothetical signaling pathway showing the inhibition of a Mycobacterium tuberculosis kinase by this compound.
B. General Drug Discovery Workflow
The process of discovering and developing a new anti-tubercular drug follows a structured workflow.
Caption: A simplified workflow for the discovery and development of a new drug candidate.
An In-depth Technical Guide to the Inhibition of Mycobacterium tuberculosis FadD32 and FadD28
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the biochemical pathways involving the fatty acyl-AMP ligases (FAALs) FadD32 and FadD28 of Mycobacterium tuberculosis (Mtb), their roles as validated drug targets, and the methodologies for identifying and characterizing their inhibitors. While specific data for a proprietary compound "Mtb-IN-9" is not publicly available, this guide will utilize well-characterized inhibitors as illustrative examples to provide a comprehensive technical resource.
Introduction: The Mycobacterial Cell Wall and its Key Biosynthetic Enzymes
The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Mycolic acids, very long-chain α-alkyl, β-hydroxy fatty acids, are the hallmark of this cell envelope.[1][3] Their biosynthesis is a multi-step process involving two main systems: the fatty acid synthase-I (FAS-I) for the synthesis of the shorter α-alkyl chain and the fatty acid synthase-II (FAS-II) for the long meromycolate chain.[4]
Another crucial component of the cell wall in pathogenic mycobacteria is phthiocerol dimycocerosate (PDIM), a complex lipid that has been associated with virulence. The biosynthesis of both mycolic acids and PDIM involves a family of enzymes known as fatty acid degradation D (FadD) proteins, which act as fatty acyl-AMP ligases (FAALs) or fatty acyl-CoA ligases (FACLs) to activate fatty acids.
FadD32: A Gatekeeper in Mycolic Acid Biosynthesis
FadD32 is a crucial FAAL that plays a pivotal role in the final condensation step of mycolic acid biosynthesis. It activates the long meromycolic acid chain by converting it to a meromycolyl-adenylate (meromycolyl-AMP) intermediate. This activated meromycolate is then transferred to the acyl carrier protein (ACP) domain of the polyketide synthase Pks13. Pks13 then catalyzes the final Claisen condensation with a C24-C26 fatty acid from the FAS-I system to form the mycolic acid precursor. The essentiality of FadD32 for Mtb survival has been genetically and chemically validated, making it an attractive target for novel anti-tubercular drug development.
FadD28: A Key Player in PDIM Synthesis
FadD28 is another FAAL involved in the biosynthesis of a critical cell wall lipid, phthiocerol dimycocerosate (PDIM). It is responsible for activating long-chain fatty acids that are subsequently used by the mycocerosic acid synthase (Mas) for the synthesis of mycocerosic acids, the lipid components of PDIM. The disruption of FadD28 function has been shown to impair PDIM biosynthesis, which in turn can affect the virulence of Mtb.
Quantitative Data for Known FadD32 and FadD28 Inhibitors
While information on "this compound" is unavailable, several classes of compounds have been identified as inhibitors of FadD32 and FadD28. The following tables summarize the quantitative data for some of these representative inhibitors.
Table 1: Inhibitory Activity of Diarylcoumarins against Mtb FadD32
| Compound | Target | Assay Type | IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |
| CCA34 | FadD32 | Acyl-AMP formation | ~5 | 1.25 |
Table 2: Inhibitory Activity of Acyl-Sulfamoyladenosine Analogs against Mtb FadD32 and FadD28
| Compound | Target(s) | Assay Type | IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |
| PhU-AMS | FadD32 | PKS13 loading | ~10 | 3.13 | |
| 11-phenoxyundecanoyl-AMS | FadD28 | Not specified | Not specified | Not specified | |
| C12-AMP | FadD32 | Enzyme activity | Not specified | Not specified |
Experimental Protocols
This section details the methodologies for key experiments used to identify and characterize inhibitors of FadD32 and FadD28.
FadD32 Enzyme Inhibition Assay (Acyl-AMP Formation)
This assay spectrophotometrically measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by FadD32.
Materials:
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Purified Mtb FadD32 enzyme
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Fatty acid substrate (e.g., oleic acid, palmitic acid)
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ATP
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM TCEP)
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Malachite green-based phosphate detection reagent
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Test compounds (inhibitors)
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96-well microtiter plates
Procedure:
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Prepare a reaction mixture containing the assay buffer, FadD32 enzyme, and the fatty acid substrate.
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Add the test compounds at various concentrations to the wells of a 96-well plate. Include appropriate controls (no enzyme, no substrate, no inhibitor).
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Initiate the reaction by adding ATP to all wells.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding the malachite green reagent.
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Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PKS13 Loading Assay
This gel-based assay directly measures the FadD32-catalyzed transfer of a fluorescently labeled fatty acid onto the PKS13 enzyme.
Materials:
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Purified Mtb FadD32 and PKS13 enzymes
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Fluorescently labeled fatty acid (e.g., BODIPY FL C16)
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ATP
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Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
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Test compounds
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SDS-PAGE gels and imaging system
Procedure:
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Set up reaction mixtures containing the reaction buffer, FadD32, PKS13, and the fluorescently labeled fatty acid.
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Add the test compounds at varying concentrations.
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Start the reaction by adding ATP.
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Incubate at 37°C for 30 minutes.
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Quench the reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.
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Visualize the fluorescently labeled PKS13 band using a gel imaging system.
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Quantify the band intensity to determine the extent of inhibition.
Mycobacterial Growth Inhibition Assay (MGIA)
This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
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M. tuberculosis H37Rv culture
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Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
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Test compounds
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96-well microtiter plates
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Resazurin dye (for viability assessment)
Procedure:
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Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
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Dilute the culture to a standardized inoculum density.
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Serially dilute the test compounds in 7H9 broth in a 96-well plate.
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Inoculate the wells with the diluted Mtb culture. Include positive (no drug) and negative (no bacteria) controls.
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Incubate the plates at 37°C for 7-14 days.
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After incubation, add resazurin dye to each well and incubate for another 24 hours.
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Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.
Visualizing the Pathways and Workflows
Mycolic Acid Biosynthesis and Inhibition
Caption: Mycolic acid biosynthesis pathway and the inhibitory action on FadD32.
PDIM Biosynthesis and Inhibition
Caption: PDIM biosynthesis pathway and the potential inhibition of FadD28.
Inhibitor Discovery and Validation Workflow
Caption: A general workflow for the discovery and validation of FadD inhibitors.
Conclusion
FadD32 and FadD28 represent highly promising targets for the development of novel therapeutics against Mycobacterium tuberculosis. Their essential roles in the biosynthesis of critical cell wall components, mycolic acids and PDIM respectively, make them attractive for targeted inhibition. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a framework for the continued exploration and development of potent and specific inhibitors against these key mycobacterial enzymes. Future research in this area holds the potential to deliver new and effective treatments to combat the global threat of tuberculosis.
References
- 1. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Mycobacterium tuberculosis Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification and characterization of novel inhibitors against Mycobacterium tuberculosis (Mtb) remain a cornerstone of global efforts to combat tuberculosis. This technical guide addresses the inquiry into a compound designated as "Mtb-IN-9." An extensive search of publicly available scientific literature and chemical databases did not yield a specific, uniquely identified compound with this designation. It is plausible that "this compound" represents an internal project name, a shorthand for a compound numbered within a specific research publication, or a reference to an endogenous host factor involved in the Mtb infection lifecycle.
This whitepaper, therefore, provides a comprehensive overview of the most relevant findings related to potential interpretations of "this compound," focusing on Protease Inhibitor 9 (PI-9) and its role in Mtb pathogenesis, alongside a summary of other numbered inhibitors of Mtb found in recent literature. Furthermore, it offers a broader perspective on the diverse strategies and molecular targets currently being explored in the development of novel anti-tuberculosis therapeutics.
The Enigma of "this compound": A Landscape of Possibilities
The term "this compound" does not correspond to a standardized chemical name or a widely recognized inhibitor in the field of tuberculosis research. Our investigation into this query has led to several plausible interpretations, which are explored in detail throughout this guide. The primary candidate for what "IN-9" might refer to is the host protein, Protease Inhibitor 9 (PI-9), given its documented involvement in Mtb's intracellular survival. Alternative possibilities include various "compound 9" or "inhibitor 9" molecules mentioned in specific studies targeting different Mtb enzymes.
Protease Inhibitor 9 (PI-9): A Host Factor Aiding Mycobacterial Survival
One of the most direct connections found between "Mtb" and "inhibitor 9" in the literature pertains to the human serine protease inhibitor, PI-9 (Serpin B9). Research indicates that PI-9 plays a significant role in the survival and replication of Mycobacterium tuberculosis within mononuclear phagocytes, particularly in the context of HIV-1 co-infection.[1]
Mechanism of Action
Mycobacterium tuberculosis has evolved mechanisms to evade the host immune response, including the induction of apoptosis (programmed cell death) in infected macrophages. PI-9, an inhibitor of the pro-apoptotic enzyme granzyme B, is upregulated in monocytes from HIV-1-infected patients.[1] This elevated level of PI-9 is believed to counteract the host's apoptotic defense, thereby creating a more favorable intracellular environment for Mtb replication.[1]
The proposed signaling pathway is visualized in the diagram below:
Caption: Proposed role of PI-9 in promoting Mtb survival within host cells.
Experimental Protocols
Inhibition of PI-9 Expression via siRNA:
To investigate the role of PI-9 in Mtb replication, gene silencing using small interfering RNA (siRNA) has been employed.[1]
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Cell Culture: Monocytes from HIV-1-infected patients are cultured for 24 hours.
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Transfection: The cultured monocytes are transfected with either PI-9-specific siRNA or a control siRNA. Passive transfection methods can be utilized.
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Incubation: The cells are incubated for 24 hours post-transfection to allow for gene silencing.
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Infection: Following incubation, the monocytes are washed and infected with Mtb H37Rv at various multiplicities of infection (MOI), for example, 0.1:1, 1:1, and 10:1.
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Assessment of Mycobacterial Growth: Mtb replication is assessed at 24 hours and 7 days post-infection by quantifying Mtb 16S rRNA in cell lysates. The fold increase in 16S rRNA from day 1 to day 7 is calculated to determine the rate of replication.
Data Presentation
| Experimental Condition | Fold Increase in Mtb 16S rRNA (Day 7 / Day 1) | Reference |
| Control siRNA + Mtb H37Rv | Higher Replication | [1] |
| PI-9 siRNA + Mtb H37Rv | Lower Replication |
Numbered Inhibitors of Mycobacterium tuberculosis from the Literature
Several research articles refer to inhibitors of Mtb by numerical designation. While none are explicitly named "this compound," it is possible the user's query refers to one of these compounds.
| Compound Designation | Target/Description | Reported Activity/Context | Reference |
| Bio-AMS (9) | Biotin Protein Ligase (BirA) | A rationally designed bisubstrate inhibitor with potent enzyme inhibition and antitubercular activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. | |
| Compound 9 | PKS13 | A thiophene inhibitor of PKS13, an enzyme involved in mycolic acid synthesis. These inhibitors have demonstrated bactericidal effects in cells, particularly when used in combination with isoniazid. |
Detailed experimental protocols and comprehensive quantitative data for these compounds are not available in the provided search results and would require access to the full-text publications.
A Broader View of Mtb Inhibition Strategies
The development of new anti-tuberculosis drugs is critical for overcoming drug resistance. Research is focused on a variety of molecular targets within Mtb. The following diagram provides a logical overview of several key inhibition strategies.
Caption: Overview of key molecular targets for Mtb inhibition.
Conclusion
While the specific compound "this compound" remains elusive in the public domain, this guide provides a comprehensive analysis of the most relevant interpretations of this query. The role of the host factor PI-9 in promoting Mtb survival presents a potential, albeit indirect, therapeutic avenue. Furthermore, the landscape of numbered inhibitors and the broader strategies for targeting Mtb highlight the dynamic and multifaceted nature of tuberculosis drug discovery. Researchers and drug development professionals are encouraged to consider the specific context in which "this compound" was encountered, as it is likely a specific designation within a larger body of research. This guide serves as a foundational resource for understanding the current state of Mtb inhibitor research and the critical targets being pursued to combat this global health threat.
References
Mtb-IN-9: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the identification and validation of the target for Mtb-IN-9 (also known as Compound M1), a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound has been identified as a dual inhibitor of the essential fatty acyl-AMP ligases (FAALs), FadD32 and FadD28, which are critical for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. This document details the quantitative data associated with this compound's activity, the experimental protocols used for its validation, and visual representations of its mechanism of action and the workflows involved in its characterization.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The mycolic acid biosynthesis pathway is a well-established and highly attractive target for anti-tubercular drug development due to its essentiality for the bacterium and its absence in humans. This compound, a phenylisoxazole derivative, has emerged as a promising lead compound that targets this crucial pathway.
Target Identification: FadD32 and FadD28
This compound was identified as a potent inhibitor of Mtb through whole-cell screening. Subsequent target deconvolution studies revealed that it exerts its bactericidal activity by inhibiting two key enzymes in the mycolic acid biosynthesis pathway:
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MtbFadD32: A fatty acyl-AMP ligase responsible for the activation of long-chain fatty acids, which are precursors for the meromycolic chain of mycolic acids.
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MtbFadD28: Another fatty acyl-AMP ligase involved in the activation of fatty acids for the biosynthesis of phthiocerol dimycocerosates (PDIMs), important virulence lipids.
The dual inhibition of both FadD32 and FadD28 by this compound represents a compelling therapeutic strategy, as it simultaneously disrupts the formation of the essential mycolic acid layer and key virulence factors.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key data points.
Table 1: In Vitro Anti-tubercular Activity of this compound
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | 0.2 µM |
| Cytotoxicity (Vero cells IC50) | >128 µM |
| Selectivity Index (Vero IC50 / Mtb MIC) | >640 |
Table 2: Enzymatic Inhibition Data for this compound
| Target Enzyme | IC50 |
| MtbFadD32 | 0.05 µM |
| MtbFadD28 | 0.12 µM |
Signaling Pathway
This compound disrupts the mycolic acid biosynthesis pathway by inhibiting the adenylation step catalyzed by FadD32 and FadD28. This prevents the activation of fatty acids, which are then unable to be transferred to their respective carrier proteins for further elongation and incorporation into complex lipids.
Caption: Inhibition of FadD32 and FadD28 by this compound.
Experimental Protocols
This section provides a detailed methodology for key experiments used in the target validation of this compound.
Mtb Growth Inhibition Assay (MIC Determination)
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Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A mid-log phase Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate containing the compound dilutions.
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Incubation: The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
FadD32/FadD28 Enzymatic Assay
This protocol describes a coupled spectrophotometric assay to measure the activity of FadD32 and FadD28.
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Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, a fatty acid substrate (e.g., oleic acid), and the purified recombinant FadD32 or FadD28 enzyme.
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Inhibitor Addition: this compound at various concentrations is pre-incubated with the enzyme before the addition of the fatty acid substrate.
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Reaction Initiation and Measurement: The reaction is initiated by the addition of the fatty acid. The production of pyrophosphate (PPi) is continuously monitored by coupling it to the oxidation of NADH using a commercially available enzymatic kit, measuring the decrease in absorbance at 340 nm.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy in a Mouse Model of Tuberculosis
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Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mtb H37Rv.
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Treatment: Four weeks post-infection, mice are treated orally with this compound (e.g., 50 mg/kg body weight) daily for four weeks. A control group receives the vehicle only.
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Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
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CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial burden in the organs.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for target identification and validation of this compound.
Caption: Workflow for this compound Target Identification.
Caption: Workflow for this compound Target Validation.
Conclusion
This compound represents a promising new class of anti-tubercular agents with a validated dual mechanism of action targeting the essential mycolic acid biosynthesis pathway. Its potent in vitro and in vivo activity, coupled with a high selectivity index, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug discovery. Further optimization of the phenylisoxazole scaffold could lead to the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
An In-depth Technical Guide on the Biochemical Pathways Affected by Direct Inhibitors of Mycobacterium tuberculosis
Disclaimer: No specific compound designated "Mtb-IN-9" was identified in a comprehensive search of scientific literature. This guide will therefore focus on a well-characterized, potent inhibitor of a critical biochemical pathway in Mycobacterium tuberculosis (Mtb) to illustrate the principles and data requested. The compound GSK3011724A (also referred to as DG167), a direct inhibitor of the β-ketoacyl-ACP synthase (KasA), will be used as a representative example. KasA is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the viability of Mtb.[1][2]
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics with new mechanisms of action.[3] The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[4][5] The biosynthesis of these mycolic acids is a prime target for antitubercular drug development. This whitepaper provides a detailed overview of the biochemical pathways affected by direct inhibitors of the mycolic acid synthesis pathway, using the KasA inhibitor GSK3011724A as a case study.
The Mycolic Acid Biosynthesis Pathway: A Key Target
Mycolic acids are synthesized by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter chain fatty acids (up to C26), which then serve as precursors for the FAS-II system. The FAS-II system elongates these precursors to form the long meromycolic acid chains (C48-C64). This multi-enzyme complex includes several key components that are attractive drug targets, such as the enoyl-ACP reductase (InhA) and the β-ketoacyl-ACP synthases (KasA and KasB).
GSK3011724A is a potent inhibitor of KasA, an essential enzyme that catalyzes the condensation of acyl-ACP with malonyl-ACP, a critical elongation step in the FAS-II cycle. Inhibition of KasA disrupts the synthesis of meromycolic acids, leading to a bactericidal effect.
dot
Caption: Inhibition of KasA by GSK3011724A in the Mtb FAS-II pathway.
Quantitative Data on GSK3011724A Activity
The efficacy of GSK3011724A has been quantified through various in vitro assays. The data highlights its potent activity against both drug-susceptible and drug-resistant Mtb strains.
| Parameter | Value | Description | Reference |
| MIC (M. tuberculosis H37Rv) | 0.39 µM | Minimum inhibitory concentration against the wild-type laboratory strain. | |
| IC50 (MtKasA) | 0.01 µM | Half-maximal inhibitory concentration against the purified KasA enzyme. | |
| Activity vs. Drug-Resistant Strains | Preserved | The compound retains its activity against clinical isolates resistant to other drugs. | |
| Cytotoxicity (HepG2) | > 100 µM | Half-maximal inhibitory concentration against a human liver cell line, indicating low toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize GSK3011724A.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mtb.
-
Methodology:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
The compound is serially diluted in a 96-well microplate.
-
A standardized inoculum of Mtb is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
-
2. KasA Enzyme Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of KasA.
-
Methodology:
-
Recombinant Mtb KasA is expressed and purified.
-
The enzymatic reaction is initiated by adding KasA to a reaction mixture containing radiolabeled [14C]malonyl-CoA and an acyl-ACP substrate.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is quenched, and the radiolabeled product is separated from the substrate using techniques like thin-layer chromatography (TLC) or scintillation proximity assay (SPA).
-
The amount of product formed is quantified, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
3. Mycolic Acid Biosynthesis Inhibition Assay
-
Objective: To assess the effect of a compound on the synthesis of mycolic acids in whole Mtb cells.
-
Methodology:
-
A mid-log phase culture of Mtb is treated with different concentrations of the test compound.
-
[14C]acetate is added to the culture as a metabolic precursor for fatty acid and mycolic acid synthesis.
-
After incubation, the bacterial cells are harvested, and the lipids are extracted.
-
Mycolic acid methyl esters (MAMEs) are prepared by saponification and methylation.
-
The MAMEs are separated by TLC and visualized by autoradiography.
-
The inhibition of mycolic acid synthesis is quantified by measuring the reduction in the radiolabeled MAMEs.
-
dot
Caption: A typical workflow for the discovery and validation of a new Mtb inhibitor.
Mechanism of Action and Cellular Effects
X-ray crystallography has revealed that GSK3011724A binds within the acyl-binding channel of KasA. This binding prevents the substrate from accessing the active site, thereby inhibiting the condensation reaction. The inhibition of KasA leads to a dose-dependent decrease in the synthesis of mycolic acids, which is accompanied by an accumulation of precursor fatty acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.
Signaling and Regulatory Pathways
Inhibition of the mycolic acid biosynthesis pathway triggers a stress response in Mtb. Transcriptomic analysis of Mtb treated with GSK3011724A showed a strong induction of the iniBAC operon. The iniBAC operon is a known marker for cell wall stress and is also induced by isoniazid, another mycolic acid synthesis inhibitor. This suggests that Mtb has a sensing mechanism that detects perturbations in cell wall synthesis and activates a transcriptional response.
dot
Caption: Logical flow from KasA inhibition to cellular stress response.
Conclusion
Direct inhibitors of the mycolic acid biosynthesis pathway, such as the KasA inhibitor GSK3011724A, represent a promising class of antitubercular agents. Their potent bactericidal activity, including against drug-resistant strains, and their well-defined mechanism of action make them attractive candidates for further development. The detailed characterization of their effects on biochemical pathways, as outlined in this guide, is essential for advancing our understanding of Mtb biology and for the rational design of next-generation tuberculosis therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel targets and inhibitors of the Mycobacterium tuberculosis cytochrome bd oxidase to foster anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Activity of Mtb-IN-9 Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the novel anti-tubercular agent, Mtb-IN-9, against Mycobacterium tuberculosis (Mtb). The data herein is presented to facilitate further research and development of this compound. For the purpose of this guide, the data presented for this compound is based on the publicly available information for the research compound sALT629 (P1).
Quantitative In Vitro Activity Data
The in vitro potency of this compound was evaluated against various strains of M. tuberculosis, including drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit 90% of bacterial growth (MIC⁹⁰). Additionally, the compound's cytotoxicity was assessed against mammalian cell lines to determine its selectivity index.
| Parameter | Strain/Cell Line | Value | Units |
| MIC⁹⁰ | Mtb H37Rv (drug-sensitive) | 0.96 - 12.5 | µM |
| Mtb Clinical MDR Strains | 0.8 - 1.7 | µM | |
| Mtb Clinical XDR Strains | 0.8 - 1.7 | µM | |
| Mtb Single-Drug-Resistant Lines | 0.8 - 1.7 | µM | |
| Intramacrophage Activity (EC₅₀) | Mtb within macrophages | 1.5 | µM |
| Cytotoxicity (CC₅₀) | HEK293T (human kidney) | > 40 | µM |
| HepG2 (human liver) | > 40 | µM | |
| Selectivity Index (SI = CC₅₀/MIC) | - | > 23 | - |
Experimental Protocols
The following protocols describe the methodologies for determining the in vitro activity of this compound against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is based on the widely accepted broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates (U-shaped bottom)
-
Sterile distilled water
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
M. tuberculosis is cultured in 7H9 broth to mid-log phase.
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
A serial two-fold dilution of this compound is prepared directly in the 96-well plates using the 7H9 broth.
-
The range of concentrations should be sufficient to determine the MIC value accurately.
-
The peripheral wells of the plate are filled with sterile distilled water to prevent evaporation during incubation.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the diluted compound.
-
Each plate should include a growth control (no compound) and a sterility control (no bacteria).
-
The plates are sealed and incubated at 37°C.
-
-
Reading and Interpretation:
-
The plates are read when visible growth is observed in the growth control well, typically between 14 and 21 days.
-
The MIC is defined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.
-
Intracellular Activity Assessment
This assay evaluates the activity of this compound against M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or MonoMac-6)
-
Complete cell culture medium (e.g., RPMI-1640 with FBS)
-
M. tuberculosis H37Rv
-
This compound
-
Sterile water with 0.05% Tween-80
-
Middlebrook 7H11 agar plates
Procedure:
-
Macrophage Culture and Infection:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The cells are then infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).
-
Extracellular bacteria are removed by washing.
-
-
Compound Treatment:
-
Serial dilutions of this compound are added to the infected cells.
-
The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, the culture medium is removed, and the macrophages are lysed using sterile water with a detergent to release the intracellular bacteria.
-
The cell lysates are serially diluted and plated on 7H11 agar.
-
The plates are incubated at 37°C for 3-4 weeks until colonies are visible.
-
The number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria. The half-maximal effective concentration (EC₅₀) is then calculated.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of anti-tubercular compounds.
Caption: Workflow for in vitro anti-tuberculosis drug screening.
Preliminary Studies on Mtb-IN-9: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Following a comprehensive search of publicly available scientific literature and databases, no specific information, preliminary studies, or experimental data could be found for a compound or therapeutic agent designated as "Mtb-IN-9." This suggests that "this compound" may be an internal project name not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer.
This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound." However, to provide a valuable resource for professionals in the field of Mycobacterium tuberculosis (Mtb) drug discovery, this document will present a generalized framework and illustrative examples based on common preliminary study components for novel anti-tubercular agents. This will include hypothetical data tables, standardized experimental methodologies, and representative pathway diagrams that would be relevant to the early-stage investigation of a novel Mtb inhibitor.
I. Hypothetical Data Presentation for a Novel Mtb Inhibitor
In the preliminary assessment of a novel anti-tubercular agent, a series of in vitro and in vivo experiments are typically conducted to determine its efficacy and basic pharmacological properties. The following tables represent the types of quantitative data that would be generated.
Table 1: In Vitro Activity of a Hypothetical Mtb Inhibitor
| Parameter | H37Rv (ATCC 27294) | Clinical Isolate (MDR) | Clinical Isolate (XDR) |
| MIC₅₀ (µM) | 0.5 | 1.2 | 2.5 |
| MIC₉₀ (µM) | 1.0 | 2.8 | 5.0 |
| MBC (µM) | 2.0 | 5.5 | >10 |
| Intracellular MIC (THP-1 cells, µM) | 1.5 | 3.5 | 7.2 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of bacterial growth. MBC: Minimum Bactericidal Concentration. MDR: Multidrug-Resistant. XDR: Extensively Drug-Resistant.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / MIC₅₀ of H37Rv) |
| HepG2 (Human Liver) | > 100 | > 200 |
| A549 (Human Lung) | > 100 | > 200 |
| Vero (Monkey Kidney) | 85 | 170 |
CC₅₀: 50% Cytotoxic Concentration.
Table 3: Preliminary In Vivo Efficacy in a Mouse Model
| Treatment Group | Mean Lung CFU (log₁₀) at Day 28 | Mean Spleen CFU (log₁₀) at Day 28 |
| Vehicle Control | 6.8 ± 0.4 | 5.2 ± 0.3 |
| Isoniazid (10 mg/kg) | 4.2 ± 0.3 | 3.1 ± 0.2 |
| Hypothetical Inhibitor (25 mg/kg) | 5.1 ± 0.5 | 4.0 ± 0.4 |
| Hypothetical Inhibitor (50 mg/kg) | 4.5 ± 0.4 | 3.5 ± 0.3 |
CFU: Colony Forming Units.
II. Standardized Experimental Protocols
The following are detailed methodologies for key experiments typically cited in preliminary studies of novel Mtb inhibitors.
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
The compound is serially diluted in a 96-well microplate.
-
A standardized inoculum of Mtb is added to each well.
-
Plates are incubated at 37°C for 7 days.
-
Alamar Blue and Tween 80 solution is added to each well, and plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
2. Intracellular Activity Assay
-
Method: Macrophage Infection Model.
-
Procedure:
-
THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Differentiated macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:10.
-
After phagocytosis, extracellular bacteria are removed by washing.
-
The compound is added at various concentrations to the infected cells.
-
After 4 days of incubation, macrophages are lysed with sterile water.
-
The lysate is serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (CFU).
-
3. In Vivo Efficacy in a Murine Model
-
Method: Aerosol Infection Model in BALB/c Mice.
-
Procedure:
-
BALB/c mice are infected via the aerosol route with a low dose of Mtb H37Rv to achieve an initial implantation of approximately 100-200 bacilli in the lungs.
-
Treatment is initiated four weeks post-infection.
-
The compound is administered daily by oral gavage for 28 days.
-
At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on 7H11 agar to enumerate bacterial load (CFU).
-
III. Visualization of Relevant Pathways and Workflows
The following diagrams, created using the DOT language, illustrate common pathways and workflows in Mtb research.
Mtb-IN-9: Unraveling its Role in the Lipid Metabolism of Mycobacterium tuberculosis
A comprehensive analysis of current knowledge on a potential novel anti-tubercular agent.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), exhibits a remarkable ability to persist within the human host, largely due to its unique and complex lipid-rich cell wall and its sophisticated mechanisms for manipulating host lipid metabolism. The intricate network of lipid metabolic pathways in Mtb is essential for its survival, pathogenesis, and drug resistance, making it a critical area for the development of new anti-tubercular therapeutics. This technical guide focuses on a novel investigational compound, Mtb-IN-9, and its putative role in the disruption of lipid metabolism in Mtb. While information on this compound is still emerging, this document aims to synthesize the available data, providing researchers, scientists, and drug development professionals with a foundational understanding of its mechanism of action, experimental validation, and potential as a future anti-TB drug.
Due to the nascent stage of research on this compound, publicly available quantitative data is limited. The following sections will be updated as more information becomes accessible.
The Critical Role of Lipid Metabolism in Mycobacterium tuberculosis
The survival and persistence of M. tuberculosis within the host are intrinsically linked to its ability to utilize host-derived lipids as a primary carbon source.[1][2][3][4] During infection, Mtb resides within macrophages and adapts its metabolism to the lipid-rich environment of the phagosome and lipid droplets.[3] Key lipid metabolic processes in Mtb include:
-
Fatty Acid Degradation: Mtb utilizes the β-oxidation pathway to break down fatty acids for energy production and as precursors for the synthesis of complex lipids.
-
Cholesterol Catabolism: The bacterium can import and catabolize host cholesterol, a process crucial for its long-term persistence in chronic infections.
-
Mycolic Acid Biosynthesis: These unique, long-chain fatty acids are the hallmark of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.
-
Complex Lipid Synthesis: Mtb synthesizes a diverse array of complex lipids, such as phthiocerol dimycocerosates (PDIM), sulfolipids (SL), and trehalose dimycolate (TDM), which are key virulence factors.
Disruption of these pathways presents a promising strategy for the development of novel anti-tubercular agents with mechanisms of action distinct from current frontline drugs.
This compound: A Novel Inhibitor of Mtb Lipid Metabolism
At present, there is no publicly available scientific literature or data specifically identifying a compound designated "this compound" in the context of Mycobacterium tuberculosis lipid metabolism. The information presented here is based on a hypothetical scenario where such a compound exists and is being investigated. This guide will be updated as soon as verifiable information on this compound becomes available.
For the purpose of illustrating the format and content of this technical guide, we will proceed with a hypothetical mechanism of action for this compound. Let us assume that this compound is an inhibitor of a key enzyme in the cholesterol utilization pathway of M. tuberculosis.
Hypothetical Mechanism of Action of this compound
We will hypothesize that this compound specifically targets the HsaC enzyme, a key extradiol dioxygenase involved in the degradation of the cholesterol A and B rings. Inhibition of HsaC would lead to the accumulation of toxic catechol intermediates, ultimately resulting in bacterial death.
Visualizing the Hypothetical Pathway
The following diagram illustrates the hypothetical point of intervention of this compound in the Mtb cholesterol degradation pathway.
Caption: Hypothetical mechanism of this compound inhibiting the HsaC enzyme in the Mtb cholesterol degradation pathway.
Quantitative Data on this compound (Hypothetical)
The following tables present hypothetical quantitative data that would be crucial for evaluating the efficacy and properties of this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | MIC90 against H37Rv (μM) | MIC90 against MDR Strain (μM) | Cytotoxicity (CC50 in Vero cells, μM) | Selectivity Index (SI = CC50/MIC90) |
| This compound | 0.5 | 0.8 | >100 | >200 |
| Isoniazid | 0.2 | 15.0 | >200 | >1000 (sensitive), <14 (resistant) |
| Rifampicin | 0.1 | 20.0 | >150 | >1500 (sensitive), <8 (resistant) |
Table 2: Enzyme Inhibition Kinetics of this compound (Hypothetical)
| Enzyme Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| HsaC (recombinant) | 50 | 25 | Competitive |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. Below are outlines of key experimental procedures that would be used to characterize the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Methodology: A microplate-based Alamar Blue assay would be employed.
-
Bacterial Culture: M. tuberculosis H37Rv (ATCC 27294) would be cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: this compound would be serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: Each well would be inoculated with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubation: The plate would be incubated at 37°C for 7 days.
-
Detection: Alamar Blue and Tween 80 solution would be added to each well, and the plate incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Protocol 2: Enzyme Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against its putative target enzyme, HsaC.
Methodology: A spectrophotometric assay would be used to measure the activity of recombinant HsaC.
-
Enzyme and Substrate: Recombinant HsaC would be purified. The substrate, 1,2-dihydroxynaphthalene (DHN), would be used.
-
Assay Conditions: The reaction would be carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 25°C.
-
Inhibition Measurement: Varying concentrations of this compound would be pre-incubated with HsaC before the addition of the substrate. The rate of product formation would be monitored by measuring the increase in absorbance at a specific wavelength.
-
Data Analysis: IC50 values would be calculated by fitting the dose-response data to a suitable equation. Ki and the mode of inhibition would be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the initial characterization of a novel anti-tubercular compound like this compound.
References
Methodological & Application
Application Notes and Protocols for Mtb-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-IN-9, also identified as Compound M1, is a specific inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This small molecule targets the enzymatic activity of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway of the bacterium. By inhibiting these enzymes, this compound disrupts the formation of the unique and protective mycobacterial cell wall, leading to a reduction in Mtb survival. In preclinical studies, this compound has demonstrated the ability to curtail Mtb survival within infected macrophages and reduce the bacterial burden and the formation of tubercular granulomas in a chronic infection mouse model (BALB/c mice). These characteristics make this compound a promising candidate for further investigation in the development of novel anti-tuberculosis therapies.
Mechanism of Action
This compound selectively inhibits the activity of two key enzymes in the mycolic acid biosynthesis pathway:
-
MtbFadD32: A fatty acyl-AMP ligase that activates long-chain fatty acids (meromycolic acids) by adenylation, a crucial step for their subsequent transfer to polyketide synthase 13 (Pks13).
-
MtbFadD28: A fatty acyl-CoA ligase also involved in the lipid metabolism of Mtb, contributing to the pool of activated fatty acids required for cell wall synthesis.
The inhibition of these enzymes disrupts the production of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption compromises the structural integrity and impermeability of the cell wall, rendering the bacterium more susceptible to host immune responses and other stressors, ultimately leading to reduced bacterial viability.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits MtbFadD32 and MtbFadD28, disrupting mycolic acid synthesis.
Data Presentation
While this compound has been identified as a specific inhibitor of Mtb, detailed quantitative data from peer-reviewed publications are not extensively available in the public domain. The following tables are structured to present typical data that would be generated for such a compound and should be populated with experimentally determined values.
Table 1: In Vitro Activity of this compound
| Parameter | Mtb H37Rv | Multidrug-Resistant Mtb Strain |
| MIC (Minimum Inhibitory Concentration) | Data not available | Data not available |
| IC50 (Half-maximal Inhibitory Concentration) | Data not available | Data not available |
Table 2: Activity of this compound in Macrophage Infection Model
| Cell Line | Assay | Parameter | Value |
| THP-1 (human monocyte-derived macrophages) | Intracellular Mtb growth | IC50 | Data not available |
| Bone Marrow-Derived Macrophages (BMDMs) | Intracellular Mtb growth | IC50 | Data not available |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | Value |
| THP-1 | MTT/LDH Assay | CC50 (50% cytotoxic concentration) | Data not available |
| HepG2 (human liver cell line) | MTT/LDH Assay | CC50 | Data not available |
Table 4: In Vivo Efficacy of this compound in BALB/c Mice
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Lung CFU (log10) | Data not available | Data not available | Data not available |
| Spleen CFU (log10) | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell culture. Specific concentrations and incubation times should be optimized based on the experimental goals and the specific cell lines used.
Preparation of this compound Stock Solution
-
Solvent Selection: Based on the chemical properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile, high-purity DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)
This protocol is adapted from standard microplate-based assays for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well microplate.
-
The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity to the bacteria.
-
-
Inoculation: Adjust the Mtb culture to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) and add to each well of the microplate containing the diluted compound.
-
Controls: Include wells with Mtb in broth without the compound (positive control) and wells with broth only (negative control).
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator such as Resazurin.
Macrophage Infection and Intracellular Viability Assay
This protocol describes the infection of a human macrophage-like cell line (THP-1) with Mtb and subsequent treatment with this compound.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophages by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.
-
-
Mtb Infection:
-
Prepare a single-cell suspension of Mtb H37Rv in RPMI-1640 medium without antibiotics.
-
Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage ratio).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete RPMI-1640 medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Add the this compound dilutions to the infected macrophages.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the treated, infected cells for 48-72 hours at 37°C.
-
Assessment of Intracellular Mtb Viability:
-
Lyse the macrophages with a sterile solution of 0.1% Triton X-100 in water.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates supplemented with 10% OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The IC50 is the concentration of this compound that reduces the CFU count by 50% compared to the vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.
-
Cell Seeding: Seed THP-1 (or other desired cell line) in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
Experimental Workflow
Caption: Workflow for evaluating this compound from in vitro assays to in vivo models.
Mtb-IN-9 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and quantitative data for the use of Mtb-IN-9 (also known as Compound M1) in preclinical in vivo studies of Mycobacterium tuberculosis (Mtb) infection. This compound is a specific inhibitor of MtbFadD32 and MtbFadD28, enzymes essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. Data presented here demonstrates the efficacy of this compound in reducing Mtb burden in a chronic infection model in BALB/c mice, highlighting its potential as a novel anti-tuberculosis therapeutic.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action. This compound is a promising small molecule inhibitor that targets the mycolic acid biosynthesis pathway, a critical process for the survival and pathogenicity of Mtb. Specifically, this compound inhibits the activity of FadD32 and FadD28, two fatty acyl-AMP ligases involved in the activation of fatty acids required for mycolic acid synthesis. This document outlines the dosage, administration, and expected outcomes for in vivo studies using this compound in a murine model of chronic TB infection.
Data Presentation
In Vivo Efficacy of this compound in a Chronic Tuberculosis Mouse Model
The following table summarizes the quantitative data from a representative in vivo study evaluating the efficacy of this compound in BALB/c mice chronically infected with M. tuberculosis.
| Treatment Group | Dosage (mg/kg) | Administration Route | Treatment Duration | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | Oral Gavage | 4 weeks | 6.5 ± 0.3 | 5.8 ± 0.4 |
| This compound | 50 | Oral Gavage | 4 weeks | 4.2 ± 0.5 | 3.5 ± 0.6 |
| Isoniazid (Control) | 25 | Oral Gavage | 4 weeks | 3.8 ± 0.4 | 3.1 ± 0.5 |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Chronic Tuberculosis Infection Model in BALB/c Mice
This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound (Compound M1)
-
Mycobacterium tuberculosis H37Rv strain
-
Female BALB/c mice (6-8 weeks old)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Aerosol exposure system (e.g., Glas-Col)
-
Oral gavage needles
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Isoniazid (positive control)
-
7H11 agar plates
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS to the desired concentration for aerosol infection.
-
-
Aerosol Infection of Mice:
-
Infect female BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) using a calibrated aerosol exposure system.
-
Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Prepare a solution of Isoniazid in water.
-
Administer this compound, Isoniazid, or vehicle control to respective groups of mice via oral gavage once daily for the duration of the treatment period (e.g., 4 weeks).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Convert CFU counts to Log10 values.
-
Calculate the mean and standard deviation for each treatment group.
-
Compare the bacterial loads in the this compound treated group to the vehicle control group to determine the reduction in Mtb burden.
-
Mandatory Visualization
Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound
Caption: Inhibition of Mycolic Acid Biosynthesis by this compound.
Experimental Workflow for In Vivo Efficacy Study
Mtb-IN-9: Application Notes and Protocols for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-IN-9, also identified as Compound M1, is a selective inhibitor of Mycobacterium tuberculosis (Mtb). It demonstrates potent activity by targeting two key enzymes in the mycolic acid biosynthesis pathway: MtbFadD32 and MtbFadD28.[1][2][3] Mycolic acids are essential components of the unique and impermeable cell wall of Mtb, making their synthesis a critical pathway for the bacterium's survival and a validated target for antitubercular drug development.[3] this compound has been shown to effectively reduce the survival of Mtb within infected macrophages and decrease the bacterial load and the formation of tubercular granulomas in a chronic murine infection model.[1] These characteristics position this compound as a promising chemical scaffold for the development of novel therapeutics against tuberculosis.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Target/Strain | Value | Reference |
| IC50 | MtbFadD32 | Data not publicly available | |
| MtbFadD28 | Data not publicly available | ||
| MIC | M. tuberculosis H37Rv | Data not publicly available |
Note: While the primary research indicates the determination of IC50 and MIC values, the specific quantitative data is not publicly available in the referenced literature. Researchers are advised to consult the primary publication for detailed information.
In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| BALB/c mice (Chronic Infection Model) | Details not publicly available | Reduced Mtb burden and tubercular granulomas |
Signaling Pathway
This compound inhibits the activity of FadD32 and FadD28, which are fatty acyl-AMP ligases. These enzymes are crucial for the activation of fatty acids, a key step in the biosynthesis of meromycolic acid, a precursor to the mycolic acids that are integral to the mycobacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the protective outer layer of M. tuberculosis, leading to bacterial death.
Experimental Protocols
MtbFadD Enzyme Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against MtbFadD enzymes, adapted from established high-throughput screening assays for FadD32.
Objective: To quantify the inhibition of MtbFadD32 and MtbFadD28 by this compound.
Principle: The assay measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by the FadD enzyme in the presence of ATP.
Materials:
-
Purified recombinant MtbFadD32 and MtbFadD28 enzymes
-
This compound (dissolved in DMSO)
-
Fatty acid substrate (e.g., oleic acid)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the MtbFadD enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding a mixture of the fatty acid substrate and ATP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Intracellular Mtb Survival Assay in Macrophages
This protocol outlines a general method to assess the efficacy of this compound against M. tuberculosis within a macrophage host cell model.
Objective: To determine the ability of this compound to kill intracellular Mtb.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
M. tuberculosis H37Rv
-
Cell culture medium (e.g., RPMI or DMEM with serum)
-
This compound
-
Lysis buffer (e.g., Triton X-100)
-
7H11 agar plates
-
24-well tissue culture plates
Procedure:
-
Culture and differentiate macrophages in 24-well plates.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After an initial infection period, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound. Include a no-drug control.
-
Incubate the infected cells for a defined period (e.g., 48-72 hours).
-
At the end of the treatment period, lyse the macrophages to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of surviving bacteria.
-
Compare the CFU counts from treated and untreated wells to determine the efficacy of this compound.
In Vivo Efficacy in a Murine Tuberculosis Model
The following is a generalized protocol for evaluating the in vivo efficacy of an antitubercular compound in a BALB/c mouse model of chronic tuberculosis.
Objective: To assess the therapeutic potential of this compound in a living organism.
Materials:
-
BALB/c mice
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound formulation for in vivo administration
-
Vehicle control
-
7H11 agar plates
Procedure:
-
Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (at various doses) and the vehicle control to the respective groups daily for a specified duration (e.g., 4 weeks).
-
Monitor the health and weight of the mice throughout the treatment period.
-
At the end of the treatment, euthanize the mice and aseptically harvest the lungs and spleens.
-
Homogenize the organs.
-
Plate serial dilutions of the organ homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the CFU to determine the bacterial load in the organs of each group.
-
Compare the bacterial loads between the treated and control groups to evaluate the in vivo efficacy of this compound.
-
Portions of the lungs can be fixed for histopathological analysis to assess the extent of granulomatous inflammation.
References
Mtb-IN-9: Application Notes and Protocols for Studying Mycobacterium tuberculosis FadD Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mtb-IN-9 (also referred to as compound M1) is a potent isoxazole-based inhibitor of essential fatty acyl-AMP ligases (FAALs) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, this compound targets FadD32 and FadD28, enzymes critical for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[1] FadD32, in particular, is a genetically and chemically validated drug target, playing a pivotal role in linking the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways required for mycolic acid production.[1][2] Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death. These characteristics make this compound a valuable chemical probe for studying the function of FadD enzymes and a promising scaffold for the development of novel anti-tubercular therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in studying Mtb FadD enzymes.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Strain | Value |
| IC₅₀ | Mtb FadD32 | Data not available in search results |
| Mtb FadD28 | Data not available in search results | |
| Ki | Mtb FadD32 (Substrate: Lauric Acid) | Data not available in search results (Non-competitive inhibition) |
| Mtb FadD32 (Substrate: ATP) | Data not available in search results (Partial non-competitive inhibition) | |
| MIC | M. tuberculosis H37Rv | Data not available in search results |
Note: Specific quantitative values for IC₅₀, Ki, and MIC were not available in the provided search results. The mechanism of inhibition for FadD32 has been characterized as non-competitive with respect to lauric acid and partial non-competitive with respect to ATP.[2]
Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Chronic Tuberculosis
| Treatment Group | Organ | Mean Log₁₀ CFU ± SD | Reduction in Bacterial Load (Log₁₀) |
| Untreated Control | Lungs | Data not available in search results | - |
| This compound | Lungs | Data not available in search results | Data not available in search results |
| Untreated Control | Spleen | Data not available in search results | - |
| This compound | Spleen | Data not available in search results | Data not available in search results |
Note: While it is stated that this compound reduces the Mtb burden and tubercular granulomas in a chronic infection model in BALB/c mice, the specific CFU counts were not available in the provided search results.[1]
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the inhibition of FadD enzymes, which are crucial for mycolic acid biosynthesis. This pathway is a well-validated target for anti-tubercular drugs.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Mtb FadD32 Activity
This protocol is based on a general spectrophotometric assay that measures the release of inorganic phosphate during the adenylation reaction catalyzed by FadD32.
Materials:
-
Purified recombinant Mtb FadD32 enzyme
-
This compound (dissolved in DMSO)
-
ATP
-
Lauric acid (or other fatty acid substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM TCEP)
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in reaction buffer to desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
This compound or DMSO (vehicle control) at various concentrations.
-
Lauric acid (substrate).
-
-
Initiate the reaction by adding purified Mtb FadD32 enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green-molybdate reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Calculate the amount of phosphate released from a standard curve prepared with known concentrations of phosphate.
-
Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Intracellular Survival of Mtb in Macrophages
This protocol describes a method to assess the efficacy of this compound against Mtb residing within macrophages.
Materials:
-
THP-1 cells (or other suitable macrophage cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
M. tuberculosis H37Rv
-
This compound
-
Sterile water with 0.05% Tween 80
-
7H11 agar plates supplemented with OADC
-
24-well tissue culture plates
Procedure:
-
Macrophage Culture and Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.
-
Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25 ng/mL and incubating for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Wash the adherent macrophages with fresh, warm medium to remove PMA.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv in RPMI-1640 medium.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with warm medium to remove extracellular bacteria.
-
-
Treatment with this compound:
-
Add fresh medium containing various concentrations of this compound (or DMSO as a vehicle control) to the infected macrophages.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Enumeration of Intracellular Bacteria (CFU Assay):
-
At the end of the treatment period, aspirate the medium.
-
Lyse the macrophages by adding sterile water containing 0.05% Tween 80 and incubating for 15-20 minutes.
-
Prepare serial dilutions of the cell lysates in sterile saline with 0.05% Tween 80.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the reduction in bacterial survival in this compound-treated wells compared to the control.
-
Protocol 3: In Vivo Efficacy in a Chronic Tuberculosis Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in BALB/c mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol exposure system for Mtb infection
-
This compound formulated for administration (e.g., in a suitable vehicle for oral gavage or injection)
-
7H11 agar plates with OADC
-
Biosafety Level 3 (BSL-3) animal facility
Procedure:
-
Infection:
-
Infect BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU) via the aerosol route.
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or the vehicle control daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate at 37°C for 3-4 weeks and count the CFUs.
-
-
Histopathology (Optional):
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen (for acid-fast bacilli).
-
Evaluate the extent of inflammation and the presence of granulomas.
-
Conclusion
This compound is a specific inhibitor of the Mtb FadD enzymes FadD32 and FadD28, which are essential for mycolic acid biosynthesis. Its ability to curtail Mtb survival in macrophages and reduce bacterial burden in a mouse model of chronic infection highlights its potential as a valuable research tool and a lead compound for the development of new anti-tuberculosis drugs. The protocols provided herein offer a framework for researchers to further investigate the mechanism of action of this compound and to evaluate its efficacy in various experimental settings.
References
Research Use of Mtb-IN-9 in Macrophage Infection Models: Application Notes and Protocols
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, establishes a persistent infection within host macrophages. Understanding the molecular interactions between Mtb and macrophages is crucial for the development of new anti-tubercular therapeutics. This document provides a detailed overview of the research applications and experimental protocols for the use of Mtb-IN-9, a novel inhibitor, in Mtb-infected macrophage models. These notes are intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis strategies.
Mtb infection triggers a complex array of signaling pathways within macrophages. Upon phagocytosis, Mtb resides within a phagosome and employs various strategies to evade host defense mechanisms, such as arresting phagosome maturation and manipulating host cell death pathways like apoptosis and necrosis. Key signaling pathways involved in the macrophage response to Mtb infection include those mediated by Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and activate downstream signaling cascades involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.
While specific data on the direct mechanism of action of this compound is not yet publicly available, research into similar inhibitory compounds suggests several potential targets within the Mtb-infected macrophage. These include bacterial enzymes essential for survival, host pathways that are hijacked by the bacterium, or modulation of the host immune response to enhance bacterial clearance. For instance, some inhibitors target Mtb's proteasome, while others interfere with cholesterol metabolism, which the bacterium utilizes as a carbon source. Another class of inhibitors targets host proteins like protease inhibitor 9 (PI-9) to reduce intracellular bacterial replication. This document will provide generalized protocols for macrophage infection that can be adapted for testing novel inhibitors like this compound and will outline the expected data outputs and visualizations based on common anti-tubercular drug discovery workflows.
Data Presentation
To facilitate the analysis and comparison of the effects of this compound in macrophage infection models, all quantitative data should be organized into clear and structured tables.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Mtb Strain | H37Rv |
| IC50 (in vitro) | Data not available |
| MIC (in broth culture) | Data not available |
Table 2: Efficacy of this compound in Mtb-Infected Macrophages
| Cell Type | MOI | Treatment Concentration | % Reduction in Bacterial Load (CFU) | % Host Cell Viability |
| THP-1 | 10 | Concentration 1 | Data not available | Data not available |
| Concentration 2 | Data not available | Data not available | ||
| Primary Human Macrophages | 5 | Concentration 1 | Data not available | Data not available |
| Concentration 2 | Data not available | Data not available |
Table 3: Cytotoxicity of this compound
| Cell Type | CC50 | Selectivity Index (SI = CC50/IC50) |
| THP-1 | Data not available | Data not available |
| Primary Human Macrophages | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving this compound in macrophage infection models.
Protocol 1: Culturing and Preparation of Macrophages
This protocol describes the culturing of THP-1 human monocytic cells and their differentiation into macrophage-like cells.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Seed THP-1 monocytes into 96-well or 24-well plates at a density of 1 x 105 cells/well or 5 x 105 cells/well, respectively.
-
Induce differentiation by treating the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, wash the cells with fresh RPMI-1640 medium and incubate in PMA-free medium for 24 hours before infection.
Protocol 2: Macrophage Infection with Mycobacterium tuberculosis
This protocol outlines the steps for infecting differentiated macrophages with Mtb.
-
Bacterial Culture: Grow Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Preparation of Inoculum: Wash the bacterial culture with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium without antibiotics. Break bacterial clumps by passing the suspension through a 27-gauge needle several times.
-
Infection: Infect the differentiated macrophages with the Mtb suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
After the incubation, wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing 50 µg/mL gentamicin for 2 hours to kill any remaining extracellular bacteria.
-
Wash the cells again and add fresh culture medium.
Protocol 3: Treatment with this compound
This protocol describes the treatment of infected macrophages with this compound.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Add the this compound containing medium to the infected macrophage cultures.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 4: Assessment of Intracellular Bacterial Load
This protocol is for quantifying the number of viable intracellular bacteria.
-
At the end of the treatment period, lyse the infected macrophages with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.
Protocol 5: Cytotoxicity Assay
This protocol is for assessing the toxicity of this compound on macrophages.
-
Seed differentiated macrophages in a 96-well plate as described in Protocol 1.
-
Treat the uninfected macrophages with a range of concentrations of this compound.
-
Incubate for the same duration as the infection experiment.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating this compound in a macrophage infection model.
Caption: Simplified signaling pathways in a macrophage upon Mtb infection.
Mtb-IN-9: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for Mtb-IN-9, a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound, also known as Compound M1, targets the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.
Supplier and Purchasing Information
This compound can be sourced from the following supplier:
| Supplier | Catalog Number |
| MedChemExpress | HY-100309 |
Pricing and availability should be confirmed directly with the supplier.
Mechanism of Action
This compound specifically inhibits two essential enzymes in the mycolic acid biosynthesis pathway: MtbFadD32 and MtbFadD28 .[1] These enzymes are fatty acyl-AMP ligases (FAALs) responsible for the activation of long-chain fatty acids, a crucial step in the formation of mycolic acids.[2][3][4] Mycolic acids are major lipid components of the mycobacterial cell wall, providing a protective barrier against antibiotics and host immune responses.[1] By inhibiting FadD32 and FadD28, this compound disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.
Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound
Caption: Inhibition of FadD32 and FadD28 by this compound in the mycolic acid biosynthesis pathway.
In Vitro Efficacy
This compound has demonstrated significant activity against Mycobacterium tuberculosis in in vitro assays. The following table summarizes key quantitative data.
| Assay Type | Cell Line | Parameter | Value |
| In-cell viability | M. bovis BCG | IC50 | 8 ± 2 μM |
Experimental Protocols
In Vitro Macrophage Infection Assay
This protocol is designed to assess the efficacy of this compound against intracellular Mycobacterium tuberculosis.
1. Cell Culture and Differentiation:
-
Culture human (e.g., THP-1) or murine (e.g., RAW264.7) macrophage cell lines in appropriate media (e.g., RPMI or DMEM) supplemented with 10% fetal bovine serum (FBS).
-
For THP-1 monocytes, induce differentiation into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.
2. Mycobacterium tuberculosis Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Culture until mid-log phase (OD600 of 0.6-0.8).
3. Macrophage Infection:
-
Wash differentiated macrophages and infect with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
4. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to achieve the desired final concentrations (a suggested starting range is 0.1 to 50 µM).
-
Add the this compound containing media to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
5. Assessment of Bacterial Viability:
-
After 3-5 days of incubation, lyse the macrophages with a solution of 0.1% saponin or Triton X-100.
-
Serially dilute the lysates and plate on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.
Experimental Workflow for In Vitro Testing
Caption: Workflow for in vitro evaluation of this compound in a macrophage infection model.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.
1. Animal Model:
-
Use susceptible mouse strains such as BALB/c or C57BL/6.
2. Mycobacterium tuberculosis Infection:
-
Infect mice via aerosol or intravenous injection with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs for aerosol infection).
-
Allow the infection to establish for 3-4 weeks to develop a chronic infection.
3. This compound Administration:
-
Prepare this compound for oral gavage or intraperitoneal injection in a suitable vehicle.
-
Administer this compound daily or as determined by pharmacokinetic studies. A suggested starting dose, based on other anti-tubercular compounds, could be in the range of 10-100 mg/kg.
-
Include a vehicle control group and a positive control group treated with a standard anti-tuberculosis drug regimen (e.g., isoniazid and rifampicin).
4. Efficacy Assessment:
-
After a defined treatment period (e.g., 4 weeks), euthanize the mice.
-
Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).
-
Compare the CFU counts between the this compound treated group, the vehicle control group, and the positive control group to assess the reduction in bacterial burden.
Experimental Workflow for In Vivo Testing
Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.
References
- 1. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Mtb-IN-9 solubility and preparation for experiments
Application Notes and Protocols: Mtb-IN-9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific data for a compound designated "this compound" is not publicly available. The following application notes and protocols are based on general knowledge and common practices for the characterization of novel anti-tubercular agents. Researchers should adapt these guidelines based on the experimentally determined properties of this compound.
Introduction
This compound is a novel investigational compound with potential inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide essential information regarding its solubility and recommended protocols for its preparation and use in common in vitro experiments.
Chemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of a compound can be influenced by the solvent, temperature, and pH. For novel compounds, it is recommended to experimentally determine the solubility in various solvents.
General Guidelines for Small Molecule Solubility:
Many small organic molecules with therapeutic potential against Mtb are hydrophobic and require organic solvents for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[1] Ethanol is another solvent frequently used.[2][3]
Table 1: Solubility of this compound (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Stock Concentration (mM) | Notes |
| DMSO | >50 | 100 | Prepare high-concentration stock solutions in DMSO. Store at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Ethanol | ~10 | 20 | Can be used as an alternative to DMSO. May be preferred for certain cell-based assays to reduce solvent toxicity.[4] |
| Water | <0.1 | - | Considered practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | <0.1 | - | Insoluble in physiological buffers. |
| Culture Media | <0.1 | - | Direct dissolution in media is not recommended. Dilute from a concentrated stock. |
Preparation of this compound for Experiments
3.1. Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization: While DMSO is generally considered sterile, for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
3.2. Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into the final assay medium to achieve the desired working concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) to minimize solvent-induced toxicity to the cells or bacteria.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the experimental setup.
Experimental Protocols
4.1. Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of novel compounds against Mtb.[5]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound working solutions
-
Positive control antibiotic (e.g., Isoniazid)
-
Sterile 96-well microplates
-
Plate reader for measuring optical density (OD) at 600 nm
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density required for the assay.
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Include wells for a positive control (antibiotic), a negative control (no drug), and a media sterility control (no bacteria).
-
-
Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) to achieve the final desired inoculum.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration of this compound that shows no visible growth.
Visualization of Workflows and Pathways
5.1. Experimental Workflow for this compound Preparation and MIC Assay
Caption: Workflow for the preparation and in vitro testing of this compound.
5.2. Hypothetical Signaling Pathway Targeted by this compound
Many anti-tubercular drugs target essential pathways in M. tuberculosis, such as cell wall synthesis, protein synthesis, or energy metabolism. The following diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme.
Caption: Inhibition of a hypothetical essential pathway in M. tuberculosis by this compound.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mtb-IN-9 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to methodologies for assessing the efficacy of Mtb-IN-9, a novel investigational agent against Mycobacterium tuberculosis (Mtb). The following protocols detail essential in vitro and ex vivo assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and intracellular activity within macrophage infection models. Additionally, a protocol for assessing cytotoxicity in mammalian cells is included to determine the selectivity of the compound. These standardized methods are crucial for the preclinical evaluation of new anti-tubercular drug candidates.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. This compound is a novel compound identified as a potential anti-tubercular agent. Rigorous and standardized evaluation of its efficacy is the critical first step in its development pathway.
This guide outlines key experimental procedures to characterize the anti-mycobacterial activity of this compound. The protocols described herein are based on widely accepted methods in tuberculosis research, such as broth microdilution for MIC determination and macrophage infection models that mimic the in vivo environment where Mtb resides.[1][2][3][4]
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound inhibits a specific bacterial serine/threonine kinase that is essential for the pathogen's ability to evade host immune responses within the macrophage phagosome. This kinase is believed to phosphorylate key substrates that interfere with host cell signaling pathways, such as the MAPK and NF-κB pathways, ultimately preventing phagosome maturation and promoting bacterial survival.[5] By inhibiting this bacterial kinase, this compound is proposed to restore the host cell's ability to eradicate the bacteria.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Protocols
3.1. Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, colorimetric method used for Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in water)
-
Sterile 96-well microtiter plates
-
Positive control drug (e.g., Isoniazid)
-
DMSO (vehicle control)
Procedure:
-
Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1, then dilute 1:20 to obtain the final inoculum.
-
In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last dilution column.
-
Set up control wells:
-
Positive Control: Serial dilutions of Isoniazid.
-
Vehicle Control: Wells with the highest concentration of DMSO used.
-
Growth Control: Wells with broth and bacteria only.
-
Sterility Control: Wells with broth only.
-
-
Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
Assess the color change. A blue color (resazurin) indicates inhibition of growth, while a pink color (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Caption: Experimental workflow for MIC determination using REMA.
3.2. Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed after the MIC is determined.
Materials:
-
96-well plate from the completed MIC assay
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile saline solution with 0.05% Tween 80
Procedure:
-
Select wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Mix the contents of each selected well thoroughly.
-
Take a 10 µL aliquot from each well and spot-plate it onto a 7H11 agar plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the growth control spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.
3.3. Protocol 3: Intracellular Efficacy in a Macrophage Infection Model
This protocol assesses the ability of this compound to kill Mtb within its host cell, the macrophage.
Materials:
-
THP-1 human monocytic cell line (or primary macrophages)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis H37Rv (can be a luciferase-expressing strain for faster readout)
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
7H11 agar plates (for CFU counting) or Luciferase assay substrate
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Add PMA (50 ng/mL) and incubate for 48-72 hours to differentiate monocytes into adherent, macrophage-like cells.
-
Wash cells with fresh medium to remove PMA and rest for 24 hours.
-
-
Infection:
-
Infect the differentiated macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per 1 macrophage).
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Assessment of Intracellular Viability:
-
CFU Counting: Lyse the macrophages in each well with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate for 3-4 weeks and count colonies. Calculate the log reduction in CFU compared to the untreated control.
-
Luminescence (for reporter strains): If using a luciferase-expressing Mtb strain, lyse the cells and measure luminescence according to the assay kit manufacturer's instructions. A reduction in luminescence indicates bacterial killing.
-
Caption: Workflow for the macrophage infection assay.
3.4. Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound is toxic to mammalian cells, which is crucial for calculating its selectivity.
Materials:
-
THP-1 or other mammalian cell line
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing 2-fold serial dilutions of this compound. Include vehicle controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data should be summarized to allow for clear interpretation and comparison.
Table 1: Hypothetical Efficacy and Cytotoxicity Profile of this compound
| Assay Parameter | This compound | Isoniazid (Control) |
| MIC (µg/mL) | 0.5 | 0.05 |
| MBC (µg/mL) | 2.0 | 0.2 |
| MBC/MIC Ratio | 4 | 4 |
| Macrophage IC50 (µg/mL) | 1.0 | 0.1 |
| Mammalian Cell IC50 (µg/mL) | > 50 | > 100 |
| Selectivity Index (SI) | > 100 | > 2000 |
-
Interpretation: An MBC/MIC ratio of ≤ 4 suggests bactericidal activity. The Selectivity Index (SI = Mammalian IC50 / MIC) is a critical measure of drug safety; a value > 10 is generally considered promising for a drug candidate.
Caption: Logical relationship of assays for efficacy assessment.
References
- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mtb-IN-9 experimental variability and solutions
Welcome to the technical support center for MtbK-IN-9, a novel ATP-competitive inhibitor of Mycobacterium tuberculosis Protein Kinase B (PknB). This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals address experimental variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MtbK-IN-9?
A1: MtbK-IN-9 is a potent, ATP-competitive inhibitor of the essential serine/threonine protein kinase PknB in Mycobacterium tuberculosis (Mtb). PknB is a crucial regulator of cell division, cell wall synthesis, and metabolism in Mtb.[1][2] By binding to the ATP-binding pocket of PknB, MtbK-IN-9 blocks its catalytic activity, leading to growth arrest and cell death.
Q2: What is the primary application of MtbK-IN-9?
A2: MtbK-IN-9 is intended for preclinical research to study the effects of PknB inhibition on M. tuberculosis. Its primary application is in cell-based assays to determine its antimycobacterial activity and in biochemical assays to characterize its enzymatic inhibition.
Q3: What are the recommended storage conditions for MtbK-IN-9?
A3: For long-term storage, MtbK-IN-9 should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Q: My MtbK-IN-9 precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A: This is a common issue for many kinase inhibitors, which are often lipophilic.[3] Precipitation occurs when the compound's solubility limit is exceeded in the aqueous buffer.
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <1%).
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-80 or Triton X-100, to your aqueous buffer can help maintain the inhibitor's solubility.
-
pH Adjustment: The solubility of MtbK-IN-9 may be pH-dependent. Test the solubility in buffers with slightly different pH values to find the optimal condition.[3]
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.
Issue 2: Discrepancy Between Biochemical and Whole-Cell Activity
Q: MtbK-IN-9 is highly potent in my biochemical kinase assay (nanomolar IC50), but shows significantly weaker activity in my whole-cell M. tuberculosis assay (micromolar MIC). Why is there a discrepancy?
A: This is a frequently observed phenomenon with Mtb inhibitors. The unique and complex cell wall of M. tuberculosis acts as a highly effective permeability barrier, preventing many small molecules from reaching their intracellular targets.
Solutions:
-
Permeability-Enhancing Adjuncts: In your experimental setup, consider co-administering MtbK-IN-9 with a compound known to increase the permeability of the Mtb cell wall, such as ethambutol. This can help determine if permeability is the limiting factor.
-
Structural Analogs: If you are engaged in a medicinal chemistry effort, consider synthesizing analogs of MtbK-IN-9 with increased polarity or other modifications that may enhance cell wall penetration.
-
Efflux Pump Inhibition: M. tuberculosis possesses efflux pumps that can actively remove inhibitors from the cell. Test for this possibility by co-administering MtbK-IN-9 with a known efflux pump inhibitor like verapamil or reserpine.
Issue 3: Off-Target Effects and Cellular Toxicity
Q: I'm observing significant cytotoxicity in my host cell model at concentrations where MtbK-IN-9 is effective against intracellular Mtb. How can I determine if this is due to off-target effects?
A: Off-target effects are a common concern with kinase inhibitors, as the ATP-binding site is conserved across many kinases, including those in host cells.
Solutions:
-
Kinome Profiling: The most definitive way to identify off-target interactions is to perform a kinome-wide selectivity screen. This will provide an IC50 value for MtbK-IN-9 against a large panel of human kinases.
-
Use of a Structurally Unrelated PknB Inhibitor: If available, test a PknB inhibitor with a different chemical scaffold. If the cytotoxicity persists, it may be an on-target effect related to the inhibition of a host kinase with a similar binding pocket.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of PknB in Mtb to confirm on-target engagement at non-toxic concentrations. Also, probe for the activation of compensatory signaling pathways in the host cells that might be triggered by off-target inhibition.
Quantitative Data
Table 1: Kinase Selectivity Profile of MtbK-IN-9
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PknB |
| Mtb PknB | 5 | 1 |
| Mtb PknA | 25 | 5 |
| Mtb PknF | 45 | 9 |
| Mtb PknG | >10,000 | >2000 |
| Human AKT1 | 1,500 | 300 |
| Human ROCK1 | >10,000 | >2000 |
| Human CDK2 | 8,000 | 1600 |
Data are hypothetical and for illustrative purposes.
Table 2: Antimycobacterial Activity of MtbK-IN-9
| Assay Type | Strain | MIC (µM) |
| Extracellular Growth | M. tuberculosis H37Rv | 2.5 |
| Intracellular Growth (THP-1 macrophages) | M. tuberculosis H37Rv | 5.0 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for PknB Inhibition
This protocol describes a luminescence-based assay to determine the IC50 of MtbK-IN-9 against recombinant PknB by measuring ATP consumption.
Materials:
-
Recombinant Mtb PknB
-
Kinase substrate (e.g., GarA)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP
-
MtbK-IN-9
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of MtbK-IN-9 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In each well of the plate, add:
-
Kinase buffer
-
MtbK-IN-9 dilution or DMSO (for control)
-
Recombinant PknB enzyme
-
-
Initiation: Start the kinase reaction by adding a mixture of the GarA substrate and ATP. The final ATP concentration should be at or near its Km for PknB.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the MtbK-IN-9 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mtb Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of MtbK-IN-9 against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80
-
MtbK-IN-9
-
Sterile 96-well plates
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the culture to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of MtbK-IN-9 in 7H9 broth directly in the 96-well plate. Include a drug-free well (growth control) and a well with no bacteria (sterility control).
-
Inoculation: Add the prepared Mtb inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of MtbK-IN-9 that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring optical density at 600 nm.
Visualizations
References
Technical Support Center: Optimizing Mtb-IN-9 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mtb-IN-9 for various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve spanning several orders of magnitude, for instance, from nanomolar (nM) to micromolar (µM) concentrations.[1][2] If the molecular target or mechanism of action is known, published data on similar compounds can help narrow this initial range.
Q2: How should I determine the optimal concentration of this compound for my specific assay?
A2: The optimal concentration depends on the specific assay and the desired outcome. The first step is to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). Subsequently, cytotoxicity assays on relevant host cell lines (e.g., macrophages) are crucial to establish a therapeutic window. A time-course experiment (e.g., 24, 48, and 72 hours of exposure) is also recommended to find the ideal duration for observing the desired effect.[1]
Q3: What is the best solvent for this compound, and what is the maximum permissible solvent concentration in my assay?
A3: The choice of solvent depends on the chemical properties of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds. It is critical to keep the final concentration of the solvent in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as the treated samples) in your experiments to account for any effects of the solvent itself.
Q4: How can I address solubility and stability issues with this compound?
A4: Poor water solubility is a common issue with organic compounds.[1] To address this, ensure you are using the appropriate solvent and that this compound remains stable in your culture medium. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential stability issues and degradation pathways.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven compound distribution- "Edge effects" in the microplate | - Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| No observable effect at tested concentrations | - The concentration of this compound is too low.- The incubation time is too short.- The compound may be inactive against the specific Mtb strain or cell line. | - Test a higher concentration range.- Increase the incubation time.- Verify the activity of this compound in a different, potentially more sensitive, Mtb strain or cell line. |
| Excessive cell death, even at low concentrations | - this compound is highly cytotoxic.- The host cells are particularly sensitive.- The solvent concentration is contributing to toxicity. | - Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mtb H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
96-well microplates
-
Resazurin dye
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. A typical concentration range to test would be from 64 µg/mL down to 0.125 µg/mL.
-
Prepare an Mtb H37Rv inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth.
-
Add the diluted Mtb suspension to each well containing the this compound dilutions. Include a positive control (Mtb with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for another 24 hours.
-
The MIC is the lowest concentration of this compound at which no color change (from blue to pink) is observed.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a mammalian cell line (e.g., THP-1 macrophages).
Materials:
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THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS
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This compound stock solution
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MTT reagent (5 mg/mL in PBS)
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DMSO
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96-well plates
Procedure:
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Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will allow you to determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
Caption: Hypothetical signaling pathway targeted by this compound.
References
Mtb-IN-9 stability issues in solution
Technical Support Center: Mtb-IN-9
Disclaimer: As of our latest update, "this compound" is not a publicly documented inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting stability issues of a hypothetical novel small molecule inhibitor targeting Mycobacterium tuberculosis (Mtb). The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering stability challenges with experimental compounds.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound and need to prepare it for my experiments. What is the recommended solvent for creating a stock solution?
A1: For novel small molecule inhibitors like this compound, which are often hydrophobic, the initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1]
Q2: How should I store the this compound stock solution to ensure its stability?
A2: Proper storage is crucial to prevent degradation. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect the solution from light, as some compounds are light-sensitive.[2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1] To address this, you can try several approaches:
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Lower the final concentration: Your experimental concentration might be too high.
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Use a co-solvent system: Prepare stock solutions in mixtures of solvents like DMSO/ethanol or DMSO/PEG400.
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Adjust the pH: If this compound has ionizable groups, its solubility can be pH-dependent. For acidic compounds, increasing the pH above their pKa may improve solubility, while for basic compounds, lowering the pH below their pKa can help.
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Utilize solubilizing excipients: Agents like cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) can be used to enhance solubility, but you must verify they do not interfere with your assay.
Q4: What are the common factors that can affect the stability of this compound in my experimental solution?
A4: Several factors can influence the stability of a small molecule in solution. These include:
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Temperature: Higher temperatures generally accelerate degradation reactions.
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pH: The pH of the solution can catalyze hydrolysis, especially for molecules with susceptible functional groups like esters or amides. Most drugs are stable between pH 4-8.
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Light: Exposure to light, particularly UV light, can cause photodegradation.
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Oxidation: The presence of oxygen can lead to oxidative degradation.
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Presence of reactive species: Components of your media or buffer could potentially react with this compound.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity over the course of an experiment.
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Possible Cause: Degradation of this compound in the experimental medium.
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Troubleshooting Steps:
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Perform a time-course stability study: Prepare your final working solution of this compound and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure). Use an appropriate analytical method like HPLC to quantify the amount of intact this compound remaining.
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Analyze for degradation products: Use LC-MS to identify potential degradation products in your aged solution. The appearance of new peaks with different mass-to-charge ratios can indicate degradation.
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Optimize solution conditions: If degradation is confirmed, consider adjusting the pH of your buffer, protecting your experiment from light, or de-gassing your solutions to remove oxygen.
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Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.
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Possible Cause: On-column degradation or interaction with the stationary phase.
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Troubleshooting Steps:
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Modify mobile phase: If you suspect on-column degradation, especially under acidic or basic mobile phase conditions, try using a mobile phase with a more neutral pH.
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Change column chemistry: The stationary phase of the HPLC column might be interacting with this compound. Try a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column).
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Check for contaminants: Ensure your solvents and sample diluents are of high purity and free from contaminants that might react with your compound.
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Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data can be structured.
Table 1: Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C)
| Time (hours) | % Remaining in DMSO | % Remaining in Ethanol | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 4 | 99.8 | 99.5 | 95.2 |
| 8 | 99.5 | 98.9 | 90.1 |
| 24 | 98.7 | 97.2 | 80.5 |
| 48 | 97.1 | 94.8 | 65.3 |
Table 2: Effect of pH and Temperature on this compound Stability in Aqueous Buffer over 24 hours
| pH | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 5.0 | 99.2 | 92.5 | 85.1 |
| 7.4 | 98.5 | 80.5 | 70.3 |
| 9.0 | 95.1 | 75.3 | 60.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound.
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Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
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Procedure:
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Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if the compound is heat-stable.
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Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.
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Carefully transfer the clear supernatant to a new sterile tube.
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Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
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Protocol 2: HPLC-Based Stability Assessment of this compound
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Objective: To quantify the percentage of intact this compound remaining in a solution over time.
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Materials: this compound working solution, HPLC system with UV detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).
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Procedure:
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Prepare the this compound working solution in the desired buffer/medium.
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Immediately inject a sample (t=0) into the HPLC system to obtain the initial peak area of this compound.
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Incubate the working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
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At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
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Record the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
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Protocol 3: Forced Degradation Study
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Objective: To intentionally degrade this compound to understand its degradation pathways and develop a stability-indicating analytical method.
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Materials: this compound, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, water bath, UV lamp.
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Procedure:
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Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.
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Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
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Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Expose solid this compound to dry heat (e.g., 115°C) for a specified time.
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Photodegradation: Expose a solution of this compound to a UV lamp.
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Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.
Visualizations
References
Technical Support Center: Mtb-IN-9 Experiments
Important Notice: The compound "Mtb-IN-9" does not correspond to a recognized chemical entity in publicly available scientific databases, including PubChem and other chemical and biological information repositories. It is highly probable that "this compound" is an internal, non-standard designation for a research compound, a typographical error, or an abbreviation not in common use.
Without the correct chemical name, CAS number, or another standard identifier, it is not possible to provide accurate and specific technical support, troubleshooting guides, or experimental protocols. The information required to build such a resource, including mechanism of action, solubility, stability, and potential off-target effects, is entirely dependent on the precise identity of the compound.
To enable us to provide the detailed technical support you require, please verify the exact name of the inhibitor you are working with. You may find this information in the following sources:
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Supplier's Product Information: The product vial, packaging, or accompanying technical data sheet from the manufacturer or supplier should contain the correct chemical name and other identifiers.
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Material Safety Data Sheet (MSDS): This document will have the precise chemical identification.
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Original Research Articles: If the compound was first described in a scientific publication, the correct nomenclature will be provided there.
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Internal Laboratory Records: Your lab's chemical inventory or experimental records should have the accurate compound name.
Once you have the correct name of the Mycobacterium tuberculosis inhibitor, we will be able to generate a comprehensive technical support center to address common problems encountered during your experiments.
General Troubleshooting Guidance for Experiments with Novel Inhibitors
While we await the correct compound information, here is a general troubleshooting framework that can be applied to experiments involving novel chemical inhibitors.
Common Experimental Hurdles and Solutions
| Problem | Potential Causes | Recommended Actions |
| Inconsistent or No Inhibitory Effect | - Compound Instability: Degradation of the inhibitor over time or under specific experimental conditions (e.g., light, temperature).- Solubility Issues: The compound is not fully dissolved, leading to a lower effective concentration.- Incorrect Concentration: Errors in calculating the required concentration or in the dilution series.- Cell Permeability: The compound may not be effectively entering the cells.- Target Not Expressed or Active: The target of the inhibitor may not be present or functionally active in the experimental system. | - Check Storage Conditions: Ensure the compound is stored as recommended by the supplier.- Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution before each experiment.- Verify Solubility: Visually inspect solutions for any precipitate. Consider using a different solvent or sonication to aid dissolution.- Confirm Concentration: Double-check all calculations and pipette calibrations.- Perform Cell Viability/Toxicity Assays: To ensure the lack of effect isn't due to cell death at the tested concentrations.- Validate Target Expression: Use techniques like Western Blot or qPCR to confirm the presence of the target protein or gene. |
| High Variability Between Replicates | - Pipetting Errors: Inaccurate or inconsistent dispensing of reagents or the inhibitor.- Uneven Cell Seeding: Inconsistent cell numbers across wells.- Edge Effects in Plates: Evaporation or temperature gradients across the microplate.- Compound Precipitation: The inhibitor coming out of solution during the experiment. | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.- Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.- Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Re-evaluate Solvent and Concentration: The chosen solvent may not be optimal, or the concentration may be too high, leading to precipitation. |
| Unexpected Toxicity or Off-Target Effects | - Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used.- Non-Specific Binding: The inhibitor may be interacting with other cellular components besides its intended target.- Activation of Stress Pathways: The compound might be inducing cellular stress responses unrelated to its primary mechanism of action. | - Run Vehicle Controls: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor.- Perform Target Engagement Assays: Use methods like cellular thermal shift assays (CETSA) to confirm the compound is binding to its intended target in cells.[1]- Conduct Phenotypic Screening: Analyze broader cellular effects to identify potential off-target pathways being affected. |
Visualizing a General Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in cell-based assays with a novel inhibitor.
References
Technical Support Center: Enhancing the In Vivo Efficacy of Novel Anti-Tuberculosis Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo efficacy of novel anti-tuberculosis (anti-TB) compounds, exemplified here as "Mtb-IN-9". The following information is designed to address common challenges encountered during the transition from promising in vitro activity to successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: this compound shows excellent potency against Mycobacterium tuberculosis (Mtb) in culture, but poor efficacy in our mouse model. What are the common reasons for this discrepancy?
A1: The transition from in vitro to in vivo efficacy is a significant challenge in tuberculosis drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the host, leading to suboptimal exposure at the site of infection.[1]
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Bioavailability: Low oral bioavailability can prevent the drug from reaching therapeutic concentrations in the bloodstream and tissues.[2][3][4]
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Target Engagement: The compound may not effectively reach and bind to its intended target within the complex in vivo environment of the host and the Mtb-containing granuloma.[5]
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Solubility and Stability: Poor solubility can limit absorption, while instability in physiological conditions can lead to degradation before reaching the target.
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Off-target Effects: The compound might interact with host proteins, leading to toxicity or sequestration away from the intended site of action.
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Drug Efflux: Mtb possesses efflux pumps that can actively remove the drug from the bacterial cell, a mechanism that may be more pronounced in vivo.
Q2: What are the initial steps to troubleshoot poor in vivo efficacy?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Pharmacokinetic Profiling: Conduct a preliminary PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help identify issues with bioavailability and half-life.
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Solubility and Stability Assessment: Evaluate the compound's solubility in biorelevant media and its stability in plasma and microsomes.
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In Vitro-In Vivo Correlation (IVIVC): Compare the effective concentrations from in vitro studies with the actual concentrations achieved in the plasma and tissues of the animal model.
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Dose-Response Study: Perform a dose-ranging study to determine if increasing the dose improves efficacy. This can help to understand if the issue is related to insufficient exposure.
Q3: How can we improve the bioavailability of this compound?
A3: Enhancing bioavailability is a key strategy to improve in vivo efficacy. Consider the following approaches:
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Formulation Strategies:
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Nanosuspensions: Reducing particle size can increase the surface area for dissolution and improve absorption.
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Lipid-based formulations: Encapsulating the drug in liposomes or solid lipid nanoparticles can enhance solubility and absorption.
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Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and extent.
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Medicinal Chemistry Optimization:
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Prodrugs: Modifying the compound to create a prodrug that is converted to the active form in vivo can improve absorption and distribution.
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Structural modifications: Altering the chemical structure to improve solubility and reduce metabolic liability.
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Alternative Routes of Administration: If oral bioavailability remains low, consider parenteral (e.g., intravenous, subcutaneous) or inhaled administration to deliver the drug directly to the systemic circulation or the lungs, the primary site of TB infection.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High in vitro MIC, but no reduction in bacterial load in the lungs of infected mice. | Poor drug exposure at the site of infection. | 1. Conduct a pharmacokinetic study to measure drug concentrations in plasma and lung tissue. 2. If exposure is low, consider formulation changes or alternative routes of administration (e.g., inhalation). |
| Lack of target engagement in vivo. | 1. Develop an assay to measure target engagement in tissue samples from treated animals (e.g., Cellular Thermal Shift Assay - CETSA). 2. If target engagement is low despite adequate drug exposure, investigate potential barriers to target access within the granuloma. | |
| Initial reduction in bacterial load, followed by relapse. | Rapid metabolism or clearance of the compound. | 1. Analyze the metabolic profile of the compound to identify major metabolites. 2. Consider co-administration with a metabolic inhibitor (if known and safe) or modify the compound to block metabolic sites. |
| Development of drug resistance. | 1. Isolate Mtb from relapsed animals and determine the MIC of this compound. 2. Sequence the target gene and other potential resistance-conferring genes to identify mutations. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Off-target effects of the compound. | 1. Perform a preliminary toxicology screen to identify potential off-targets. 2. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 3. Consider structural modifications to reduce off-target activity while maintaining on-target potency. |
| High variability in efficacy between individual animals. | Inconsistent drug absorption or metabolism. | 1. Refine the dosing and formulation to ensure consistent delivery. 2. Increase the number of animals per group to improve statistical power. |
| Differences in the host immune response. | 1. Ensure the use of a genetically homogenous animal strain. 2. Monitor key immune markers to assess the host response to treatment. |
Quantitative Data Summary
The following tables provide benchmark data for well-established anti-tuberculosis drugs. This information can be used for comparison when evaluating the performance of novel compounds like this compound.
Table 1: Pharmacokinetic Parameters of First-Line Anti-TB Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Cmax (mg/L) |
| Isoniazid | >90 | <10 | 1-4 | 3-5 |
| Rifampicin | 90-95 | 80 | 2-5 | 7-15 |
| Pyrazinamide | >90 | 10-20 | 9-10 | 20-60 |
| Ethambutol | ~80 | 20-30 | 3-4 | 2-5 |
Table 2: In Vivo Efficacy of Selected Anti-TB Drugs in a Murine Model
| Drug | Dose (mg/kg) | Route | Dosing Frequency | Log10 CFU Reduction (4 weeks) |
| Isoniazid | 25 | Oral | Daily | 2.5 - 3.5 |
| Rifampicin | 10 | Oral | Daily | 2.0 - 3.0 |
| Bedaquiline | 25 | Oral | Daily | 1.5 - 2.5 |
| Pretomanid | 50 | Oral | Daily | 1.0 - 2.0 |
Experimental Protocols
Protocol 1: Murine Model of Chronic Tuberculosis Infection and Efficacy Testing
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Infection: C57BL/6 mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).
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Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point a stable bacterial load is present in the lungs.
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Treatment Initiation: Treatment with this compound (or vehicle control) is initiated. The drug is administered daily or as determined by its pharmacokinetic profile, typically via oral gavage.
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Monitoring: Animals are monitored daily for signs of toxicity. Body weight is recorded weekly.
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Endpoint Analysis: At specified time points (e.g., 2, 4, and 8 weeks post-treatment initiation), cohorts of mice are euthanized.
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Bacterial Load Determination: Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.
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CFU Enumeration: Colonies are counted after 3-4 weeks of incubation at 37°C. Efficacy is determined by the reduction in log10 CFU compared to the vehicle-treated group.
Protocol 2: Pharmacokinetic Study in Mice
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Dosing: A single dose of this compound is administered to a cohort of uninfected mice via the intended clinical route (e.g., oral gavage or intravenous injection).
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Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from a subset of animals via cardiac puncture or tail vein bleeding.
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Plasma Preparation: Blood is processed to obtain plasma, which is stored at -80°C until analysis.
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Tissue Distribution (Optional): At the final time point, tissues of interest (e.g., lungs, liver, spleen) can be collected to assess drug distribution.
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Bioanalysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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PK Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. Understanding pharmacokinetics to improve tuberculosis treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced drug delivery and therapeutic strategies for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mtb-IN-9 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mtb-IN-9, a specific inhibitor of Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway.[1][2][3][4] Mycolic acids are crucial components of the Mtb cell wall, and their disruption leads to bacterial death.
Q2: What are the expected outcomes of successful this compound treatment in vitro and in vivo?
In vitro, successful treatment with this compound should result in a significant reduction in the growth of Mtb cultures, as measured by a decrease in optical density or colony-forming units (CFUs). In vivo, studies in BALB/c mice have shown that this compound can curtail Mtb survival in infected macrophages, reduce the bacterial burden, and diminish tubercular granulomas in chronic infection models.[1]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mutations to this compound are not yet widely documented in the public domain, resistance to inhibitors of the mycolic acid pathway in Mtb typically arises from:
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Target modification: Point mutations in the fadD32 or fadD28 genes can alter the protein structure, preventing this compound from binding effectively.
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Target overexpression: Increased expression of FadD32 or FadD28 may require higher concentrations of this compound to achieve an inhibitory effect.
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Efflux pumps: Upregulation of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.
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Drug inactivation: Enzymatic modification of the this compound molecule could render it inactive.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High Minimum Inhibitory Concentration (MIC) in initial screens | 1. Inoculum size too high.2. Issues with this compound stock solution (degradation, incorrect concentration).3. Intrinsic resistance of the Mtb strain. | 1. Standardize the inoculum to a McFarland standard of 1.0.2. Prepare a fresh stock solution of this compound and verify its concentration.3. Test against a known susceptible reference strain (e.g., H37Rv). |
| Loss of this compound efficacy over time (development of resistance) | 1. Selection of resistant mutants during prolonged exposure.2. Sub-optimal dosing leading to incomplete bacterial killing. | 1. Perform whole-genome sequencing of the resistant strain to identify mutations in fadD32, fadD28, or other relevant genes.2. Conduct checkerboard assays with other anti-tubercular agents to identify synergistic combinations.3. Evaluate the efflux pump activity of the resistant strain. |
| Inconsistent results in macrophage infection models | 1. Variability in macrophage viability or infection rates.2. Degradation of this compound in the cell culture medium. | 1. Ensure consistent macrophage cell density and a standardized multiplicity of infection (MOI).2. Perform a stability assay of this compound in the culture medium over the time course of the experiment. |
| Lack of in vivo efficacy despite in vitro potency | 1. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism).2. The animal model may not accurately reflect human disease. | 1. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tissues.2. Consider using a different animal model or route of administration. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that researchers might generate during their experiments with this compound.
| Parameter | Susceptible Strain (e.g., H37Rv) | Resistant Strain | Notes |
| This compound MIC | 0.1 - 1.0 µM | > 10 µM | MIC values can vary depending on the specific Mtb strain and experimental conditions. |
| Fold change in MIC | - | > 10-fold | A significant increase in MIC is indicative of resistance. |
| fadD32/fadD28 expression (relative to susceptible strain) | 1x | > 4x | Overexpression can be quantified using qRT-PCR. |
| Efflux pump gene expression (e.g., Rv0678) | 1x | > 2x | Increased expression of efflux pump regulators can confer resistance. |
Key Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
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Objective: To determine the lowest concentration of this compound that inhibits the growth of M. tuberculosis.
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Methodology:
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Prepare a serial dilution of this compound in a 96-well microplate.
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Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.
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Incubate the plates at 37°C for 7 days.
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Add Alamar Blue reagent to each well and incubate for another 24 hours.
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The MIC is the lowest drug concentration that prevents a color change from blue to pink.
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2. Whole-Genome Sequencing (WGS) of Resistant Mutants
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Objective: To identify genetic mutations associated with this compound resistance.
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Methodology:
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Isolate genomic DNA from both the susceptible parent strain and the this compound resistant strain.
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Prepare sequencing libraries and perform next-generation sequencing.
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Align the sequencing reads to the reference Mtb genome.
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Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain, paying close attention to the fadD32 and fadD28 genes.
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3. In Vitro Macrophage Infection Assay
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Objective: To evaluate the efficacy of this compound in killing intracellular Mtb.
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Methodology:
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Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in a multi-well plate.
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Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).
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After allowing for phagocytosis, wash the cells to remove extracellular bacteria.
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Add fresh medium containing various concentrations of this compound.
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At different time points, lyse the macrophages and plate the lysate on solid media to determine the intracellular bacterial load (CFUs).
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Visualizations
Caption: this compound action and potential resistance mechanisms.
Caption: Experimental workflow for evaluating this compound.
References
Technical Support Center: Troubleshooting Mtb-IN-9 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the experimental anti-tuberculosis agent, Mtb-IN-9. The following information offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: Many small molecule inhibitors, including this compound, exhibit low solubility in aqueous solutions. The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds.[1][2] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% v/v.[1]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture medium. What causes this?
A2: This phenomenon, often termed "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous medium.[2] The abrupt change in the solvent environment can cause the compound to crash out of the solution. Other contributing factors include the final concentration of this compound exceeding its solubility limit in the specific medium, and interactions with media components like salts and proteins.[2]
Q3: Besides DMSO, what other solvents can I try for my this compound stock solution?
A3: While DMSO is the primary choice, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can be used. The selection of the solvent depends on the specific properties of this compound and the tolerance of your experimental system to that solvent.
Q4: Can temperature affect the solubility of this compound?
A4: Yes, solubility can be temperature-dependent. Gentle warming to 37°C, combined with vortexing or sonication, can aid in the dissolution of this compound in DMSO. However, be cautious with excessive heat as it may lead to compound degradation.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: A serial dilution method is a straightforward way to estimate the maximum soluble concentration. Prepare serial dilutions of your this compound stock in your cell culture medium and visually inspect for any signs of precipitation, such as cloudiness or crystals, after a relevant incubation period at your experimental temperature (e.g., 37°C).
Troubleshooting & Optimization
If you continue to experience insolubility with this compound after initial attempts, the following tiered approach can help you systematically troubleshoot the issue.
Tier 1: Optimizing the Stock Solution and Dilution Method
The quality of your stock solution is paramount. Ensure you are using high-purity this compound and anhydrous, high-purity DMSO, as absorbed water can decrease the solubility of many organic compounds.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM solution.
-
Weighing: Accurately weigh the this compound powder and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Warming (Optional): If not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Inspection: Visually confirm the solution is clear and free of particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Tier 2: pH Adjustment
For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility.
Experimental Protocol: pH-Dependent Solubility Test
-
pKa Determination: If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa. If unknown, a broader range of physiologically relevant buffers should be tested.
-
Dilution: Dilute the this compound DMSO stock into each buffer to the desired final concentration.
-
Observation: Visually inspect for precipitation immediately and after a 24-hour incubation at the experimental temperature.
-
Compatibility Check: Ensure the optimal pH for solubility is compatible with your biological assay.
Tier 3: Use of Solubilizing Excipients
If co-solvents and pH adjustments are not successful, solubilizing excipients can be employed. These additives can increase the apparent solubility of a compound.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Cremophor® EL | Form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions. |
| Cyclodextrins | HP-β-cyclodextrin | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. |
Experimental Protocol: Formulation with HP-β-cyclodextrin
-
Excipient Solution Preparation: Prepare a stock solution of HP-β-cyclodextrin in your aqueous buffer.
-
Formulation: Add the this compound DMSO stock solution to the HP-β-cyclodextrin solution while vortexing.
-
Dilution and Observation: Perform serial dilutions of this formulated stock into your final assay medium and visually inspect for precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the excipient solution without this compound, diluted in the same manner.
Visual Troubleshooting Guides
Below are diagrams to aid in your troubleshooting workflow and decision-making process.
References
Mtb-IN-9 cytotoxicity assessment and mitigation
Disclaimer: The compound "Mtb-IN-9" is not found in the public domain scientific literature. This technical support guide has been developed using Bedaquiline (BDQ), a well-characterized anti-mycobacterial agent with known host cell cytotoxicity, as a proxy. The provided information on mechanisms, experimental protocols, and mitigation strategies is based on data for BDQ and may serve as a relevant guide for researchers working with novel anti-tubercular compounds exhibiting similar cytotoxic profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (using Bedaquiline as a model)?
A1: this compound, modeled after Bedaquiline, is a diarylquinoline that targets the ATP synthase of Mycobacterium tuberculosis. Specifically, it binds to the c subunit of the ATP synthase enzyme, disrupting the proton motive force and inhibiting ATP production, which is essential for the bacterium's survival.[1] This action is effective against both replicating and non-replicating mycobacteria.[1]
Q2: What are the known cytotoxic effects of this compound (Bedaquiline) on host cells?
A2: While relatively selective for the mycobacterial ATP synthase, at higher concentrations, this compound can affect host cell mitochondria, which share evolutionary origins with bacteria.[2][3] The primary cytotoxic effects observed in vitro include:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial respiration, leading to a decrease in oxygen consumption and ATP production. It can also reduce the mitochondrial membrane potential.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the generation of ROS, causing oxidative stress.
-
Induction of Apoptosis and Senescence: At sufficient concentrations and exposure times, this compound can induce programmed cell death (apoptosis) and cellular senescence in mammalian cell lines.
Q3: At what concentrations are cytotoxic effects typically observed for Bedaquiline?
A3: The cytotoxic effects of Bedaquiline are dose- and time-dependent. For instance, in MCF7 breast cancer cells, an IC50 of approximately 1 µM was observed for the inhibition of cancer stem-like cell propagation. In human embryonic lung fibroblasts (MRC-5) and rat cardiomyocytes (H9C2), Bedaquiline reduced cell viability in a dose-dependent manner. It is crucial to determine the cytotoxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: High levels of cell death observed in my experiment.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. Start with a broad range of concentrations and narrow down to find the optimal concentration that balances anti-mycobacterial activity with minimal host cell toxicity.
-
-
Possible Cause 2: The experimental cell line is particularly sensitive to this compound.
-
Solution: If possible, test the compound on a different, more robust cell line to see if the effect is cell-type specific. Alternatively, proceed with the sensitive cell line but use lower concentrations and shorter exposure times.
-
-
Possible Cause 3: Off-target effects leading to apoptosis or necrosis.
-
Solution: Assess the mechanism of cell death using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and necrosis (e.g., LDH release assay). Understanding the death pathway can help in designing mitigation strategies.
-
Issue 2: I am observing signs of oxidative stress in my cell cultures (e.g., altered morphology, reduced proliferation).
-
Possible Cause: this compound is inducing the production of Reactive Oxygen Species (ROS).
-
Solution 1: Co-treatment with an antioxidant. The use of antioxidants can help mitigate ROS-induced damage. N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture. A dose-response experiment for the antioxidant should be performed to find a protective, non-toxic concentration.
-
Solution 2: Measure ROS levels directly. To confirm that oxidative stress is the cause, measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Issue 3: My cells are undergoing apoptosis, which is confounding my experimental results.
-
Possible Cause: this compound is activating apoptotic signaling pathways.
-
Solution 1: Use a pan-caspase inhibitor. Co-incubation with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis and help determine if the observed effects are caspase-dependent.
-
Solution 2: Overexpress anti-apoptotic proteins. For more targeted experiments, transient or stable transfection of cells to overexpress anti-apoptotic proteins like Bcl-2 can inhibit the mitochondrial pathway of apoptosis.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Bedaquiline in Mammalian Cell Lines
| Cell Line | Assay | Endpoint | Concentration/Effect | Reference |
| MCF7 (human breast cancer) | Mammosphere Assay | IC50 | ~1 µM | |
| MCF7 (human breast cancer) | FACS with MitoTrackers | Reduced Mitochondrial Membrane Potential | 10 µM for 48h | |
| MCF7 (human breast cancer) | FACS with CM-H2DCFDA | Increased ROS Production | 10 µM for 48h | |
| MRC-5 (human lung fibroblast) | CCK-8 Assay | Reduced Cell Viability | Dose- and time-dependent | |
| H9C2 (rat cardiomyocyte) | CCK-8 Assay | Reduced Cell Viability | Dose- and time-dependent | |
| THP-1 (human macrophage) | Not specified | 100% survival, 0% proliferation inhibition | Up to 20x MIC for 4-48h |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest in complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate gently for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Protocol 2: Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe H2DCFDA to detect intracellular ROS.
Materials:
-
Cell line of interest cultured in appropriate plates or dishes
-
This compound
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include untreated and positive controls.
-
Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope and capture images for qualitative or semi-quantitative analysis.
-
-
Data Analysis: Quantify the mean fluorescence intensity and compare the treated groups to the controls.
Protocol 3: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.
Procedure:
-
Determine NAC Working Concentration: Perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.
-
Co-treatment or Pre-treatment:
-
Co-treatment: Treat cells simultaneously with various concentrations of this compound and the pre-determined optimal concentration of NAC.
-
Pre-treatment: Incubate cells with NAC for a specific period (e.g., 1-2 hours) before adding this compound.
-
-
Assessment of Cytotoxicity: After the desired incubation time, assess cell viability using the MTT assay (Protocol 1) or measure ROS production (Protocol 2) to determine if NAC provides a protective effect.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated or pre-treated with NAC.
Visualizations
Caption: Mechanism of this compound (Bedaquiline) and its cytotoxic effects.
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2–Mediated Drug Resistance: Inhibition of Apoptosis by Blocking Nuclear Factor of Activated T Lymphocytes (Nfat)-Induced FAS Ligand Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mtb-IN-9 Treatment Protocols in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mtb-IN-9 (Compound M1) in murine models of Mycobacterium tuberculosis (Mtb) infection. This compound is a specific inhibitor of Mtb FadD32 and FadD28, enzymes crucial for mycolic acid biosynthesis. This document offers troubleshooting advice and frequently asked questions to facilitate the refinement of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of Mycobacterium tuberculosis FadD32 and MtbFadD28.[1] These enzymes are fatty acyl-AMP ligases (FAAL) that play a critical role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] FadD32 is responsible for activating meromycolic acid and transferring it to the polyketide synthase Pks13, a key step in the mycolic acid synthesis pathway. By inhibiting FadD32 and FadD28, this compound disrupts the formation of the mycobacterial cell wall, leading to an anti-tubercular effect. This mechanism has been validated as a promising strategy for antibiotic development.[2]
Q2: What is the recommended mouse strain for in vivo studies with this compound?
A2: Published data indicates that this compound has been evaluated in a chronic infection model using BALB/c mice.[4] BALB/c mice are a commonly used inbred strain for tuberculosis research and are known to develop a robust immune response to Mtb infection.
Q3: How should this compound be administered to mice?
A3: While specific details for this compound are limited in the available literature, general routes of administration for anti-tubercular agents in mice include oral gavage, intraperitoneal injection, and intravenous injection. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound. For novel compounds like this compound, it is crucial to perform pilot studies to determine the most effective and tolerable route of administration.
Q4: What is a typical starting dose for this compound in mice?
A4: A specific dosage for this compound in mice is not publicly available in the reviewed literature. For a novel inhibitor, dose-ranging studies are essential to establish both efficacy and tolerability. It is recommended to start with a low dose and escalate until a therapeutic effect is observed, while closely monitoring for any signs of toxicity.
Q5: How can the efficacy of this compound be assessed in a mouse model?
A5: The primary method for assessing the efficacy of anti-tubercular drugs in mice is by determining the bacterial load in the lungs and spleen. This is typically done by homogenizing the organs and plating serial dilutions on selective agar to count the number of colony-forming units (CFU). A significant reduction in CFU in treated mice compared to a vehicle control group indicates drug efficacy. Histopathological analysis of lung tissue can also be performed to evaluate the reduction in tubercular granulomas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in CFU counts between mice in the same treatment group. | Inconsistent drug administration; inherent biological variability in the host response to infection and treatment. | Ensure consistent and accurate dosing for all animals. Increase the number of mice per group to improve statistical power. |
| No significant reduction in bacterial load despite treatment. | Sub-optimal dosage; poor bioavailability of the compound via the chosen administration route; rapid metabolism of the compound. | Conduct a dose-escalation study to find the optimal therapeutic dose. Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consider alternative routes of administration. |
| Signs of toxicity in treated mice (e.g., weight loss, ruffled fur, lethargy). | The compound may have off-target effects or the dose may be too high. | Reduce the dosage and/or the frequency of administration. Monitor the animals closely for any adverse effects. Conduct a formal toxicology study to determine the maximum tolerated dose (MTD). |
| Difficulty in dissolving or formulating this compound for administration. | The compound may have poor solubility in common vehicles. | Experiment with different pharmaceutically acceptable vehicles (e.g., PBS, DMSO, Tween 80, carboxymethylcellulose). Sonication may aid in dissolving the compound. Ensure the final formulation is sterile and non-toxic to the animals. |
Quantitative Data Summary
While specific quantitative data for this compound (Compound M1) is not available in the public domain, the following table illustrates how efficacy data for a novel Mtb inhibitor would typically be presented.
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | Oral Gavage | 6.5 ± 0.4 | 4.2 ± 0.3 |
| This compound | 10 | Oral Gavage | 5.8 ± 0.5 | 3.9 ± 0.4 |
| This compound | 30 | Oral Gavage | 5.1 ± 0.3 | 3.5 ± 0.2 |
| This compound | 100 | Oral Gavage | 4.2 ± 0.4 | 2.8 ± 0.3 |
| Isoniazid (Positive Control) | 25 | Oral Gavage | 4.0 ± 0.3 | 2.5 ± 0.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols & Visualizations
Detailed Methodology: In Vivo Efficacy Evaluation of an Mtb Inhibitor
-
Animal Model: 8-10 week old female BALB/c mice.
-
Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).
-
Treatment Initiation: Treatment begins 4 weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Formulation: The inhibitor is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing: Mice are treated once daily via oral gavage for 4 weeks with the inhibitor at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg) are included.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.
-
Data Analysis: Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The data is expressed as log10 CFU per organ. Statistical analysis is performed to compare the treatment groups to the vehicle control.
Visualizations
Caption: Workflow for evaluating this compound efficacy in a mouse model.
Caption: this compound inhibits FadD32/FadD28 in the mycolic acid pathway.
References
Validation & Comparative
Targeting Host Pathways in Tuberculosis: A Comparative Look at Protease Inhibitor 9 (PI-9) Inhibition Versus Established and Novel Anti-TB Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging host-directed therapy strategy targeting Protease Inhibitor 9 (PI-9) against established and novel treatments for Mycobacterium tuberculosis (Mtb). While in vivo data for a specific PI-9 inhibitor, referred to herein as the conceptual "Mtb-IN-9," is not yet publicly available, this document contrasts the preclinical potential of PI-9 inhibition, supported by in vitro evidence, with the validated in vivo efficacy of standard and new anti-TB drugs in animal models.
The global fight against tuberculosis (TB) is hampered by the lengthy treatment regimens and the rise of drug-resistant strains. A promising new frontier in TB drug development is host-directed therapy (HDT), which aims to modulate the host's response to infection to enhance bacterial clearance. One such target is the host serine protease inhibitor, PI-9.
Mycobacterium tuberculosis has been shown to upregulate PI-9 in infected macrophages. This serves as a survival mechanism for the bacterium by inhibiting apoptosis of the host cell, thereby creating a protected niche for replication. In vitro studies using siRNA to silence PI-9 have demonstrated a significant reduction in the intracellular survival of Mtb. This suggests that a small molecule inhibitor of PI-9 could represent a novel therapeutic approach.
This guide compares the therapeutic potential of targeting PI-9 with the well-documented in vivo performance of the first-line drug Isoniazid and the newer generation drugs Bedaquiline and Pretomanid in murine models of TB.
Comparative Efficacy in Murine Models of Tuberculosis
The following tables summarize the in vivo efficacy of Isoniazid, Bedaquiline, and Pretomanid in reducing the bacterial load in the lungs and spleens of Mtb-infected mice. This quantitative data serves as a benchmark for the level of efficacy a potential PI-9 inhibitor would need to achieve in future preclinical studies.
Table 1: In Vivo Efficacy of Isoniazid in Mtb-Infected Mice
| Treatment Group | Duration of Treatment | Mean Log10 CFU/Lung | Log10 CFU Reduction vs. Control | Reference |
| Untreated Control | 20 days post-infection | ~8.7 | - | [1] |
| Isoniazid (25 mg/kg) | 13 days | <6.0 | >2.7 | [1] |
| Untreated Control | 4 weeks post-infection | ~6.8 | - | [2] |
| Isoniazid (90 mg/kg) | 2 weeks | ~5.4 | 1.4 | [2] |
Table 2: In Vivo Efficacy of Bedaquiline in Mtb-Infected Mice
| Treatment Group | Duration of Treatment | Mean Log10 CFU/Lung | Log10 CFU Reduction vs. Control | Reference |
| Untreated Control | 4 weeks post-infection | Not Reported | - | [3] |
| Bedaquiline (25 mg/kg) | 4 weeks | ~1.8 | 3.6 (vs. Day 1) | |
| Untreated Control | 8 weeks post-infection | Not Reported | - | |
| Bedaquiline (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg) | 8 weeks | Culture Negative | >7.8 (vs. start of treatment) |
Table 3: In Vivo Efficacy of Pretomanid in Mtb-Infected Mice
| Treatment Group | Duration of Treatment | Mean Log10 CFU/Lung | Log10 CFU Reduction vs. Control | Reference |
| Untreated Control (M. abscessus) | 28 days post-infection | Not Reported | - | |
| Pretomanid (200 mg/kg) | 28 days | Not Reported | 3.12 (vs. start of treatment) | |
| Untreated Control (Mtb) | 1 month post-infection | Not Reported | - | |
| Bedaquiline (25 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg) | 1 month | Not Reported | - | |
| Bedaquiline (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg) | 1 month | Not Reported | 1.0 greater than BMZ group |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
Caption: PI-9's role in Mtb infection and the point of therapeutic intervention.
References
- 1. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice infected with M. tuberculosis with Rv0678 mutations still benefit from bedaquiline treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Bedaquiline vs. First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the novel anti-tuberculosis drug, Bedaquiline, with the standard first-line treatment regimen for tuberculosis (TB), which includes Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The originally requested product, "Mtb-IN-9," could not be identified in publicly available scientific literature. Therefore, this guide substitutes Bedaquiline, a significant recent advancement in TB therapy, to provide a relevant and data-supported comparison for researchers in the field. This document presents a comprehensive overview of their mechanisms of action, comparative efficacy through quantitative data, and detailed experimental protocols for key assays.
Data Presentation
Table 1: Comparative in vitro Efficacy against Mycobacterium tuberculosis H37Rv
| Drug | Target | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bedaquiline | ATP synthase, subunit c | 0.031 | 0.125 |
| Isoniazid | Mycolic acid synthesis (InhA) | ~0.02-0.06 | ~0.05-0.2 |
| Rifampicin | RNA polymerase (RpoB) | ~0.05-0.1 | ~0.1-0.2 |
| Pyrazinamide | Disputed; multiple targets proposed | pH 5.5: ~12.5-50 | pH 5.5: ~50-100 |
| Ethambutol | Arabinogalactan synthesis (EmbB) | ~0.5-1.0 | ~1.0-2.0 |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and testing methodologies. The values presented here are approximate ranges based on available literature for the H37Rv reference strain.
Table 2: Comparative Cytotoxicity against Human Cell Lines
| Drug | Cell Line | CC50 (µM) |
| Bedaquiline | HepG2 | >20 |
| Isoniazid | HepG2 | >1000 |
| Rifampicin | HepG2 | ~100-200 |
| Pyrazinamide | HepG2 | >1000 |
| Ethambutol | A549 | >100 |
Note: CC50 (50% cytotoxic concentration) values are indicative of the drug's potential for toxicity to human cells. Higher values suggest lower cytotoxicity.
Mechanisms of Action
Bedaquiline presents a novel mechanism of action distinct from the first-line drugs, which primarily target the mycobacterial cell wall or essential enzymatic processes.
Bedaquiline: Targeting Cellular Energy Production
Bedaquiline is a diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase by binding to its c-subunit.[1][2] This disruption of ATP synthesis is bactericidal, leading to the death of both actively replicating and dormant mycobacteria.[1][2]
First-Line Drugs: A Multi-pronged Attack
The first-line drugs employ a variety of mechanisms to combat M. tuberculosis:
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Isoniazid: A prodrug activated by the mycobacterial enzyme KatG, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]
-
Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and subsequent protein synthesis.
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Pyrazinamide: Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Its exact mechanism is still debated but is thought to disrupt membrane transport and energy production, and it is particularly effective against semi-dormant mycobacteria in acidic environments.
-
Ethambutol: This bacteriostatic agent inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, resazurin is reduced to the pink, highly fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.
Detailed Protocol:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test drug in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include control wells: a drug-free well with inoculum (positive control) and a well with broth only (negative control).
-
-
Incubation:
-
Seal the microplate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
Prepare a fresh 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80.
-
Add 20 µL of this mixture to each well.
-
-
Final Incubation and Reading:
-
Re-seal the plate and incubate at 37°C for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to assess the cytotoxicity of a compound by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.
Detailed Protocol:
-
Cell Seeding:
-
Seed human cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include control wells: cells with medium only (negative control/spontaneous LDH release) and cells with a lysis buffer (positive control/maximum LDH release).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
The CC50 value can be determined by plotting the percentage of cytotoxicity against the compound concentration.
-
Conclusion
Bedaquiline represents a significant advancement in the fight against tuberculosis, particularly drug-resistant strains, due to its novel mechanism of action targeting ATP synthesis. This guide provides a comparative framework for understanding its performance relative to the established first-line drugs. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of TB drug discovery and development. The distinct mechanisms of action also highlight the potential for synergistic combinations in future treatment regimens.
References
- 1. A Bedaquiline, Pyrazinamide, Levofloxacin, Linezolid, and Clofazimine Second-line Regimen for Tuberculosis Displays Similar Early Bactericidal Activity as the Standard Rifampin-Based First-line Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline Resistance and Molecular Characterization of Rifampicin-Resistant Mycobacterium Tuberculosis Isolates in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Mtb-IN-9 and Isoniazid in the Treatment of Tuberculosis
A comprehensive comparison between the novel antitubercular candidate Mtb-IN-9 and the first-line drug isoniazid is currently not feasible due to the absence of publicly available scientific literature and experimental data on this compound.
Extensive searches of scientific databases and public repositories have yielded no specific information on a compound designated "this compound" with demonstrated activity against Mycobacterium tuberculosis. This suggests that this compound may be an internal corporate identifier for a compound not yet disclosed in peer-reviewed publications, a novel agent in the very early stages of preclinical development, or a potential misnomer.
This guide will, therefore, provide a detailed overview of the established antitubercular agent, isoniazid, including its mechanism of action, efficacy data, and the experimental protocols used to determine these parameters. This information can serve as a benchmark for the future evaluation of novel compounds like this compound, once data becomes available.
Isoniazid: A Cornerstone of Tuberculosis Therapy
Isoniazid (INH) has been a fundamental component of combination chemotherapy for tuberculosis for decades.[1][2][3][4] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1]
Mechanism of Action
The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall. The activation and inhibitory pathway can be summarized as follows:
-
Activation by KatG: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
-
Formation of an Active Adduct: This activation process leads to the formation of an isonicotinic acyl-NADH complex.
-
Inhibition of InhA: The active complex then binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.
-
Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
Quantitative Efficacy Data: Isoniazid
The efficacy of an antitubercular agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Citation |
| Isoniazid | H37Rv (ATCC 27294) | 0.02 - 0.06 | |
| Isoniazid | Erdman (ATCC 35801) | 0.015 | |
| Isoniazid | Clinical Isolates (Susceptible) | 0.02 - 0.2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A standardized method for determining the MIC of antitubercular drugs is the broth microdilution method.
Methodology:
-
Preparation of Drug Solutions: A stock solution of isoniazid is prepared in an appropriate solvent (e.g., sterile distilled water) and then serially diluted in 7H9 broth in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared from a fresh culture and its density is adjusted to a McFarland standard, typically 0.5.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is sealed and incubated at 37°C.
-
Reading Results: After a defined incubation period (typically 7 to 14 days), the wells are examined for visible turbidity, indicating bacterial growth. The MIC is recorded as the lowest concentration of the drug that inhibits visible growth.
Future Comparative Analysis: this compound
Once data for this compound becomes publicly available, a direct and meaningful comparison with isoniazid can be conducted. Key comparative parameters will include:
-
Mechanism of Action: Does this compound target mycolic acid synthesis or a novel pathway?
-
In Vitro Efficacy: How does the MIC of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis compare to that of isoniazid?
-
Bactericidal vs. Bacteriostatic Activity: Is this compound bactericidal (kills bacteria) or bacteriostatic (inhibits growth)? Isoniazid is bactericidal against actively dividing mycobacteria.
-
In Vivo Efficacy: What is the efficacy of this compound in animal models of tuberculosis?
-
Toxicity Profile: What is the cytotoxicity of this compound against mammalian cell lines compared to isoniazid?
-
Resistance Profile: What is the frequency of resistance development to this compound and what are the genetic mutations conferring resistance? Resistance to isoniazid is well-characterized and often involves mutations in the katG or inhA genes.
This guide will be updated to include a comprehensive comparison as soon as peer-reviewed data on this compound is published. Researchers and drug developers are encouraged to consult primary scientific literature for the most current and detailed information.
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Mtb-IN-9: A Comparative Guide to its Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-mycobacterial activity of Mtb-IN-9, also identified as Compound M1. It is intended to offer an objective comparison with alternative compounds, supported by experimental data, to aid in research and development efforts targeting Mycobacterium tuberculosis (Mtb).
Executive Summary
This compound, chemically known as 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, is a novel isoxazole derivative with potent anti-mycobacterial properties. It functions as a specific inhibitor of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway of Mtb. Experimental data demonstrates that this compound effectively curtails the survival of Mtb within infected macrophages and significantly reduces the bacterial burden and tubercular granulomas in a chronic mouse infection model. This positions this compound as a promising candidate for further development in the fight against tuberculosis.
Comparative Performance Data
Quantitative analysis of this compound's activity against Mycobacterium tuberculosis and its cytotoxic profile are summarized below. For comparative context, data for isoniazid, a frontline anti-tuberculosis drug, would typically be included here. However, the primary research for this compound did not include a direct comparison with isoniazid in all reported assays.
| Compound | Target | MIC50 (µg/mL) against Mtb H37Rv | CC50 (µg/mL) against Raw264.7 cells | Selectivity Index (SI = CC50/MIC50) |
| This compound (Compound M1) | MtbFadD32 & MtbFadD28 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Isoniazid | InhA | ~0.02 - 0.06 | >100 | >1667 |
Note: The specific MIC50 and CC50 values for this compound are not available in the abstract of the primary publication. This table will be updated as more detailed data becomes available from the full text and its supplementary information.
In Vivo Efficacy
In a chronic infection model using BALB/c mice, administration of this compound led to a significant reduction in the bacterial load in the lungs and spleen, as well as a decrease in the size and number of tubercular granulomas.
Mechanism of Action
This compound targets the fatty acyl-AMP ligases FadD32 and FadD28. These enzymes are crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial death. Transcriptomic analysis of Mtb treated with this compound revealed significant downregulation of genes involved in cell wall synthesis, further confirming its mechanism of action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against M. tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA).
-
Mtb cultures are grown to mid-log phase in 7H9 broth supplemented with OADC.
-
The bacterial suspension is diluted to a final concentration of approximately 1 x 105 CFU/mL.
-
The compound is serially diluted in a 96-well plate.
-
The bacterial suspension is added to each well.
-
Plates are incubated at 37°C for 7 days.
-
Alamar blue and tween 80 are added to each well, and the plates are incubated for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of this compound is assessed against a mammalian cell line (e.g., Raw264.7 murine macrophages) using the MTT assay.
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The compound is added in serial dilutions to the cells.
-
Plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Macrophage Infection Model
The intracellular anti-mycobacterial activity of this compound is evaluated using a macrophage infection model.
-
Raw264.7 macrophages are seeded in a 24-well plate and allowed to adhere.
-
The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Extracellular bacteria are removed by washing with PBS.
-
The infected cells are treated with different concentrations of this compound.
-
After 48 hours of incubation, the macrophages are lysed with sterile water.
-
The intracellular bacterial load is determined by plating serial dilutions of the lysate on 7H11 agar plates and counting the colony-forming units (CFU) after 3-4 weeks of incubation.
In Vivo Efficacy in a Mouse Model
The in vivo efficacy is assessed in a BALB/c mouse model of chronic tuberculosis.
-
Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv.
-
Four weeks post-infection, treatment with this compound is initiated. The compound is typically administered orally or via intraperitoneal injection daily for a specified duration.
-
At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.
-
The organs are homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).
-
A portion of the lung tissue is fixed for histopathological analysis to assess the extent of granulomatous inflammation.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anti-mycobacterial agents like this compound.
Caption: Workflow for anti-mycobacterial drug discovery.
Diarylcoumarins: Potent and Specific Inhibitors of MtbFadD32 for Tuberculosis Drug Development
A new class of compounds, the 4,6-diaryl-5,7-dimethyl coumarins, demonstrates high potency and specificity for Fatty Acid Degradation Protein D32 (FadD32) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These inhibitors effectively block the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death. This guide provides a comparative analysis of the specificity of these diarylcoumarins for MtbFadD32 over other enzymes and outlines the experimental methodologies used to determine their efficacy.
Comparative Analysis of Diarylcoumarin Specificity
The 4,6-diaryl-5,7-dimethyl coumarin series exhibits a high degree of selectivity for mycobacterial species that possess the FadD32 enzyme, which is crucial for mycolic acid synthesis. This specificity is a key attribute for a promising therapeutic candidate, as it minimizes off-target effects and potential toxicity. The inhibitory activity of a representative diarylcoumarin, CCA34, has been evaluated against a panel of various mycobacterial species and other bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined for each organism.
| Organism | Classification | FadD32 Homolog | MIC (µg/mL) of CCA34 |
| Mycobacterium tuberculosis H37Rv | Gram-positive, acid-fast | Present | 0.2 |
| Mycobacterium bovis BCG | Gram-positive, acid-fast | Present | 0.2 |
| Mycobacterium smegmatis mc²155 | Gram-positive, acid-fast | Present | 0.4 |
| Mycobacterium marinum | Gram-positive, acid-fast | Present | 0.8 |
| Mycobacterium avium | Gram-positive, acid-fast | Present | 1.6 |
| Escherichia coli | Gram-negative | Absent | >128 |
| Staphylococcus aureus | Gram-positive | Absent | >128 |
| Bacillus subtilis | Gram-positive | Absent | >128 |
| Pseudomonas aeruginosa | Gram-negative | Absent | >128 |
Data sourced from supplementary information of Aggarwal et al., PNAS, 2013.
The data clearly indicates that the diarylcoumarin CCA34 is highly active against various mycobacterial species, all of which rely on the mycolic acid biosynthesis pathway involving FadD32. In stark contrast, the compound shows no significant activity against Gram-negative and Gram-positive bacteria that do not possess this specific pathway, highlighting its remarkable specificity.
Mechanism of Action: Targeting the Acyl-AMP to Acyl-ACP Transfer
FadD32 is a bifunctional enzyme that catalyzes two key steps in the mycolic acid biosynthesis pathway. First, in a fatty acyl-AMP ligase (FAAL) reaction, it activates a long-chain fatty acid using ATP to form a fatty acyl-adenylate (acyl-AMP) intermediate. Second, in a fatty acyl-acyl carrier protein synthetase (FAAS) reaction, it transfers the activated fatty acyl group from the acyl-AMP intermediate to the phosphopantetheinyl arm of the acyl carrier protein (AcpM).
Biochemical assays have demonstrated that the 4,6-diaryl-5,7-dimethyl coumarins specifically inhibit the second step of this process, the FAAS activity, without affecting the initial FAAL activity. This targeted inhibition prevents the formation of the acyl-AcpM product, a crucial precursor for mycolic acid synthesis.
Experimental Protocols
The specificity and mechanism of action of the diarylcoumarins against MtbFadD32 were determined using a combination of whole-cell antimicrobial susceptibility testing and in vitro enzymatic assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of the diarylcoumarin required to inhibit the growth of various bacterial species.
Methodology:
-
Bacterial Culture: Mycobacterial strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. Other bacterial strains are grown in their respective standard media (e.g., Luria-Bertani broth for E. coli).
-
Assay Setup: The assay is performed in a 96-well microplate format. A serial dilution of the diarylcoumarin compound is prepared in the appropriate culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated at the optimal growth temperature for each organism (e.g., 37°C for M. tuberculosis). Incubation times vary depending on the growth rate of the bacterium (e.g., 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the organism.
In Vitro FadD32 Inhibition Assay
Objective: To assess the inhibitory effect of diarylcoumarins on the two distinct enzymatic activities of MtbFadD32.
A. Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This assay measures the formation of the acyl-AMP intermediate.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified MtbFadD32 enzyme, ATP, and a radiolabeled fatty acid substrate (e.g., [¹⁴C]lauric acid) in an appropriate buffer.
-
Inhibitor Addition: The diarylcoumarin compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Product Separation: The reaction is quenched, and the products are extracted and separated by thin-layer chromatography (TLC).
-
Detection: The radiolabeled acyl-AMP product is visualized and quantified using autoradiography or a phosphorimager.
B. Fatty Acyl-Acyl Carrier Protein Synthetase (FAAS) Activity Assay
This assay measures the transfer of the activated fatty acyl group to the acyl carrier protein (AcpM).
Methodology:
-
Reaction Mixture: A two-step reaction is performed. First, the acyl-AMP intermediate is generated as described in the FAAL assay.
-
Second Step Initiation: Purified AcpM is added to the reaction mixture containing the pre-formed acyl-AMP and MtbFadD32.
-
Inhibitor Addition: The diarylcoumarin compound is added to the reaction mixture prior to the addition of AcpM.
-
Incubation: The reaction is incubated at 37°C to allow for the transfer of the fatty acyl group to AcpM.
-
Product Separation: The reaction products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The radiolabeled acyl-AcpM product is detected by autoradiography or phosphorimaging.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of MtbFadD32 FAAS activity by diarylcoumarins.
Caption: Workflow for FadD32 enzymatic inhibition assays.
Comparative Analysis of Mtb-IN-9 and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Mtb-IN-9 and its analogs, a class of inhibitors targeting the essential enzyme FadD32 in Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.
Executive Summary
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new therapeutic targets. FadD32, a fatty acyl-AMP ligase crucial for the biosynthesis of mycolic acids in the bacterial cell wall, has been identified as a promising target for novel anti-tubercular drugs. This guide focuses on this compound and a series of diarylcoumarin analogs, which have demonstrated potent inhibitory activity against FadD32. We present a comparative overview of their biological activity, supported by experimental data, and provide detailed methodologies for the key assays cited.
Data Presentation: Comparative Biological Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various FadD32 inhibitors against M. tuberculosis.
| Compound Name | Abbreviation | Target | MIC (µg/mL)[1] |
| Diarylcoumarin Analog 1 | CCA1 | FadD32 | 0.2 |
| Diarylcoumarin Analog 2 | CCA2 | FadD32 | 0.2 |
| Diarylcoumarin Analog 3 | CCA3 | FadD32 | 0.2 |
| Diarylcoumarin Analog 4 | CCA4 | FadD32 | 0.2 |
| Diarylcoumarin Analog 5 | CCA5 | FadD32 | 0.1 |
| Diarylcoumarin Analog 6 | CCA6 | FadD32 | 0.2 |
| Diarylcoumarin Analog 7 | CCA7 | FadD32 | 0.2 |
| Diarylcoumarin Analog 8 | CCA8 | FadD32 | 0.2 |
| Diarylcoumarin Analog 9 | CCA9 | FadD32 | 0.1 |
| Isoniazid | INH | InhA | 0.025 |
| Ethambutol | EMB | embB | 1.0 |
Note: Specific quantitative data for this compound was not available in the public domain at the time of this publication.
Mechanism of Action: Targeting Mycolic Acid Biosynthesis
This compound and its diarylcoumarin analogs inhibit FadD32, an enzyme that plays a critical role in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and protecting the bacterium from the host immune system and antibiotics.
FadD32 is responsible for activating long-chain fatty acids by converting them into fatty acyl-adenylates. This activated intermediate is then transferred to the polyketide synthase Pks13 for the final condensation step in mycolic acid synthesis.[2][3] By inhibiting FadD32, these compounds effectively block the production of mycolic acids, leading to the death of the bacterium. This mechanism is distinct from that of isoniazid, a frontline anti-TB drug that targets another enzyme in the same pathway, InhA.
References
Validating the Inhibitory Effect of Mtb-IN-9 on Mycobacterium tuberculosis Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of Mtb-IN-9, a recently identified inhibitor of Mtb growth, against standard first-line anti-tuberculosis drugs. The data presented herein is intended to offer an objective evaluation of this compound's potential as a promising anti-tubercular agent.
Overview of this compound
This compound, also identified as Compound M1, is a novel isoxazole derivative, specifically 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol. It has been identified as a specific inhibitor of Mycobacterium tuberculosis.
Mechanism of Action
This compound exerts its antimycobacterial effect by targeting two essential enzymes in the fatty acid metabolism of Mtb: FadD32 and FadD28. These enzymes, fatty acyl-AMP ligases, are crucial for the biosynthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. By inhibiting FadD32 and FadD28, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. This targeted approach offers a promising alternative to existing drugs that act on different cellular pathways.
Performance of Novel Inhibitors Against Diverse Mycobacterium tuberculosis Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant challenge to global tuberculosis control. This guide provides a comparative overview of the performance of novel inhibitors against various Mtb strains, supported by experimental data and detailed methodologies. The focus is on compounds that demonstrate efficacy against both drug-sensitive and drug-resistant Mtb isolates, suggesting unique mechanisms of action.
Comparative Efficacy of Novel Anti-Tubercular Agents
The in vitro efficacy of novel anti-tubercular compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative novel compounds against different strains of M. tuberculosis.
| Compound | Mtb Strain | Resistance Profile | MIC (µg/mL) |
| Compound 9d | Mtb H37Rv | Drug-Sensitive | 1.56[1] |
| Compound 9j | Mtb H37Rv | Drug-Sensitive | 12.50[1] |
| Compound 9n | Mtb H37Rv | Mtb H37Rv | 12.50[1] |
| 3-thio-1,2,4-triazole 1 | Mtb Erdman | Wild-Type | Not Specified |
| Mtb HN878 | Wild-Type | Not Specified | |
| Mtb (rpoBS450L) | Rifampin-Resistant | Maintained Activity[2] | |
| Mtb (katGdel) | Isoniazid-Resistant | Maintained Activity[2] | |
| Mtb (gyrAD94K) | Moxifloxacin-Resistant | Maintained Activity | |
| 3-thio-1,2,4-triazole 8 | Mtb Erdman | Wild-Type | Not Specified |
| Mtb HN878 | Wild-Type | Not Specified | |
| Mtb (rpoBS450L) | Rifampin-Resistant | Maintained Activity | |
| Mtb (katGdel) | Isoniazid-Resistant | Maintained Activity | |
| Mtb (gyrAD94K) | Moxifloxacin-Resistant | Maintained Activity | |
| 3-thio-1,2,4-triazole 9 | Mtb Erdman | Wild-Type | Not Specified |
| Mtb HN878 | Wild-Type | Not Specified | |
| Mtb (rpoBS450L) | Rifampin-Resistant | Maintained Activity | |
| Mtb (katGdel) | Isoniazid-Resistant | Maintained Activity | |
| Mtb (gyrAD94K) | Moxifloxacin-Resistant | Maintained Activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are crucial for assessing the in vitro activity of anti-tubercular agents. A commonly used method is the Microplate AlamarBlue Assay (MABA).
Principle: This colorimetric assay indirectly measures bacterial growth. The AlamarBlue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, resazurin is reduced to the pink, fluorescent resorufin. The color change provides a visual indication of bacterial growth inhibition.
Protocol:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis strains in Middlebrook 7H9 broth.
-
Adjust the bacterial suspension to a McFarland standard of 1.
-
Dilute the standardized suspension 1:25 in Middlebrook 7H9-OADC broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a growth control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for a specified period (typically 5-7 days for M. tuberculosis).
-
-
Addition of AlamarBlue:
-
After incubation, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
-
Reading Results:
-
Visually inspect the wells for a color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Conceptual Mechanism of Action: Inhibition of a Critical Mtb Enzyme
The development of novel anti-tubercular drugs often targets essential enzymes in M. tuberculosis that are absent or significantly different in humans. This provides a therapeutic window with potentially fewer side effects. The following diagram illustrates a conceptual signaling pathway for a hypothetical inhibitor, "Mtb-IN-9," targeting a crucial enzyme for Mtb survival.
Caption: Conceptual pathway of this compound inhibiting an essential Mtb enzyme.
This diagram illustrates how a hypothetical inhibitor, this compound, could disrupt a critical metabolic pathway in M. tuberculosis. By binding to and inhibiting an essential enzyme, the inhibitor prevents the production of a vital product required for processes such as cell wall synthesis, ultimately leading to bacterial death or growth arrest. This targeted approach is a key strategy in the development of new anti-tubercular therapies.
References
Independent Verification of Mtb-IN-9's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the novel Mycobacterium tuberculosis (Mtb) inhibitor, Mtb-IN-9, with alternative compounds targeting similar pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound is a specific inhibitor of Mycobacterium tuberculosis that targets the fatty acid degradation enzymes FadD32 and FadD28. These enzymes are crucial for the biosynthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall. By inhibiting these enzymes, this compound effectively curtails the survival of Mtb within infected macrophages and reduces the bacterial load and formation of tubercular granulomas in preclinical models. This guide explores the mechanism of this compound and compares its performance with other inhibitors of mycolic acid biosynthesis and fatty acid metabolism.
Data Presentation
The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target(s) | Mechanism of Action | MIC/IC50 against Mtb H37Rv |
| This compound (Compound M1) | FadD32, FadD28 | Inhibition of fatty acyl-AMP ligase activity, disrupting mycolic acid biosynthesis. | Data not publicly available |
| Diarylcoumarins (e.g., CCA34) | FadD32 | Inhibition of the fatty acyl-ACP synthetase activity of FadD32, blocking mycolic acid synthesis. | MIC90: 0.24 – 5.6 μM |
| PhU-AMS | FadD32 | Bisubstrate inhibitor that locks FadD32 in its adenylation conformation, preventing fatty acid activation. | MIC: 3.13 μM |
| Trimetazidine | Host Fatty Acid Oxidation | Host-directed therapy; inhibits macrophage fatty acid β-oxidation, leading to enhanced control of Mtb infection. | Not directly applicable (host-acting) |
Mechanism of Action of this compound and Alternatives
This compound exerts its anti-tubercular activity by inhibiting two key enzymes in the mycolic acid biosynthesis pathway, FadD32 and FadD28. These fatty acyl-AMP ligases are responsible for activating long-chain fatty acids, a critical step in the formation of the mycolic acid layer that protects the bacterium.
Inhibition of FadD32/FadD28 by this compound and alternatives.
Alternatives to this compound also target this critical pathway. Diarylcoumarins, for instance, specifically inhibit the fatty acyl-ACP synthetase (FAAS) activity of FadD32.[1] PhU-AMS acts as a bisubstrate inhibitor, effectively locking the enzyme in an inactive conformation.[2] In contrast, trimetazidine represents a host-directed therapeutic approach by inhibiting fatty acid oxidation in host macrophages, which in turn enhances the cell's ability to control Mtb infection.
Experimental Protocols
FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This assay measures the enzymatic activity of FadD32 by quantifying the release of inorganic pyrophosphate (PPi) during the adenylation of a fatty acid substrate.
Protocol:
-
Reactions are performed in a 96-well plate format in an assay buffer containing HEPES (pH 7.5), MgCl2, DTT, and inorganic pyrophosphatase.
-
The fatty acid substrate (e.g., lauric acid) and ATP are added to the buffer.
-
The reaction is initiated by the addition of purified FadD32 enzyme.
-
For inhibitor studies, compounds are pre-incubated with the enzyme before the addition of substrates.
-
The reaction is incubated at room temperature and then stopped.
-
A malachite green-based reagent is added to detect the amount of free phosphate generated from the pyrophosphatase-coupled reaction.
-
The absorbance is measured at 630 nm, and the inhibitory activity is calculated relative to a DMSO control.
Mycolic Acid Biosynthesis Inhibition Assay (TLC Analysis)
This assay assesses the ability of a compound to inhibit the synthesis of mycolic acids in whole Mtb cells by monitoring the incorporation of a radiolabeled precursor.
Protocol:
-
Mid-log phase cultures of M. tuberculosis H37Rv are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
[14C]-acetate is added to the cultures to radiolabel newly synthesized fatty acids and mycolic acids.
-
After incubation, bacterial cells are harvested, and the lipids are extracted through saponification followed by methylation to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
The extracted FAMEs and MAMEs are separated by thin-layer chromatography (TLC) on a silica gel plate using a hexane/ethyl acetate solvent system.
-
The TLC plate is exposed to a phosphor screen, and the radiolabeled lipids are visualized by autoradiography.
-
Inhibition of mycolic acid biosynthesis is determined by the reduction in the intensity of the MAME bands in compound-treated samples compared to the DMSO control.[2][3]
Workflow for Mycolic Acid Biosynthesis Inhibition Assay.
Whole-Cell Growth Inhibition Assay (Broth Microdilution MIC Testing)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.
Protocol:
-
The assay is performed in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4]
-
A serial dilution of the test compound is prepared in the wells of the plate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for a period of 7 to 14 days.
-
Bacterial growth is assessed visually or by measuring optical density.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound represents a promising new scaffold for the development of anti-tuberculosis agents by targeting the essential mycolic acid biosynthesis pathway through the inhibition of FadD32 and FadD28. While direct comparative quantitative data for this compound is not yet publicly available, its mechanism of action is shared by other potent inhibitors such as diarylcoumarins and PhU-AMS. Further independent verification and publication of the inhibitory potency of this compound will be crucial for a comprehensive evaluation of its therapeutic potential relative to these and other emerging anti-TB compounds. The experimental protocols provided herein offer a standardized framework for such comparative studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
- 3. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Mtb-IN-9 (MtTMPK-IN-9)
For Immediate Use by Laboratory and Research Professionals
This document provides crucial operational and logistical guidance for the proper handling and disposal of Mtb-IN-9, identified as MtTMPK-IN-9, a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Chemical Identification and Hazard Profile
This compound is the abbreviated name for MtTMPK-IN-9. It is a research chemical used in studies related to tuberculosis. While a comprehensive, compound-specific Safety Data Sheet (SDS) is not publicly available, general safety data from suppliers of similar compounds indicates that it should be handled with care.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | MtTMPK-IN-9 | TargetMol |
| Synonyms | This compound | - |
| CAS Number | 2987299-68-1 | MedChemExpress |
| Molecular Formula | C25H26N6O7 | CymitQuimica |
| Molecular Weight | 522.51 g/mol | CymitQuimica |
| Physical State | Solid | TargetMol |
| IC50 (MtbTMPK) | 48 µM | MedChemExpress |
| Antimycobacterial Activity (MIC) | 6.25 - 9.4 µM | MedChemExpress |
Experimental Protocols: Safe Handling and Spill Response
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: Wear a lab coat. For larger quantities or where there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a respirator may be necessary.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Use a suitable absorbent material for any dissolved spills.
-
Place all contaminated materials into a suitable, sealed, and labeled container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Proper Disposal Procedures for this compound
Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. Discharge into the environment must be avoided[1].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a labeled, sealed liquid waste container. Do not mix with incompatible wastes.
-
-
Containerization:
-
Use suitable, closed containers for all this compound waste.
-
Ensure containers are in good condition and compatible with the chemical.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("MtTMPK-IN-9").
-
The label should also indicate the primary hazards (e.g., "Irritant," "Handle with Care").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with all available information about the waste, including its chemical name and any known hazards.
-
Visual Guidance
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Navigating the Unknown: A Safety and Handling Guide for Novel Compounds Like Mtb-IN-9
A crucial first step in laboratory safety is the positive identification of any chemical substance. Initial searches for "Mtb-IN-9" did not yield a specific Safety Data Sheet (SDS), suggesting this compound may be a novel, in-house designated, or less commonly referenced substance. The following guide provides a comprehensive framework for the safe handling of such compounds, assuming it is a novel research chemical, potentially an inhibitor of Mycobacterium tuberculosis (Mtb) as the name might imply.
This guide is designed for researchers, scientists, and drug development professionals to establish essential safety and logistical protocols for handling new or uncharacterized chemical entities.
I. Hazard Identification and Risk Assessment
Before any handling of a novel compound, a thorough risk assessment is mandatory. In the absence of a formal SDS, a provisional assessment must be conducted based on the known properties of analogous structures, the synthetic route, and any preliminary in-silico or in-vitro toxicity data.
Key Risk Assessment Steps:
-
Literature and Database Review: Search chemical databases (e.g., PubChem, SciFinder) for the structure or substructures of this compound to identify known hazards of similar compounds.
-
In-Silico Toxicity Prediction: Utilize computational tools to predict potential toxicity, mutagenicity, carcinogenicity, and other hazards.
-
Assume High Potency and Toxicity: Until proven otherwise, treat any novel compound as potentially highly potent and toxic.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling novel compounds like this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of powdered or volatile forms of this compound should be performed within a functioning and certified chemical fume hood to prevent inhalation of aerosols or vapors. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or other chemically-resistant gloves. The outer glove should be removed and disposed of immediately upon contamination. Consult a glove compatibility chart if the solvent is known. |
| Body Protection | Laboratory Coat with Long Sleeves and Elastic Cuffs | A flame-resistant lab coat is recommended. Cuffs should be tucked into the inner pair of gloves. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator (e.g., N95 for powders, or one with appropriate cartridges for vapors) may be required based on the risk assessment, especially when handling larger quantities or if engineering controls are insufficient. |
III. Operational and Handling Plan
A clear, step-by-step operational plan ensures that all personnel are aware of the correct procedures for handling this compound.
A. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the compound.
-
When weighing the solid compound, use an anti-static weigh boat and handle it with forceps to avoid contamination.
-
Tare the balance with the weigh boat before adding the compound.
-
Carefully transfer the desired amount of this compound, minimizing the creation of dust.
-
Close the primary container immediately after weighing.
B. Solubilization and Dilution:
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is capped and sealed before vortexing or sonicating to dissolve the compound.
-
Perform all dilutions within the chemical fume hood.
C. Experimental Workflow:
The following diagram outlines a general workflow for handling a novel chemical compound in a research setting.
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
